Tetrasul-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H6Cl4S |
|---|---|
Molecular Weight |
328.1 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-(2,4,5-trichlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H/i1D,2D,3D,4D |
InChI Key |
QUWSDLYBOVGOCW-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1SC2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Tetrasul-d4
An In-Depth Technical Guide to Tetrasul-d4
Disclaimer: Direct experimental data for this compound is limited. This guide is based on the known properties of its non-deuterated counterpart, Tetrasul, and established scientific principles for deuterated compounds. Assumptions regarding the location of deuterium atoms and representative experimental protocols are clearly stated.
Introduction
This compound is the deuterated form of Tetrasul, an organochlorine acaricide.[1][2] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of Tetrasul in various matrices using mass spectrometry-based methods.[3] Deuterated standards are crucial in analytical chemistry as they exhibit nearly identical chemical and physical properties to the analyte but are distinguishable by their higher mass, allowing for accurate correction of analyte loss during sample preparation and instrumental analysis.[3][4]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, its proposed mechanism of action, and detailed, representative experimental protocols for its synthesis and analysis. For the purposes of this guide, it is assumed that the four deuterium atoms are located on the p-chlorophenyl ring, a common labeling pattern for such internal standards.
Physical and Chemical Properties
The physicochemical properties of this compound are expected to be very similar to those of Tetrasul, with the primary difference being its molecular weight.
Table 1: Physical and Chemical Properties of Tetrasul and this compound
| Property | Tetrasul | This compound (Predicted) | Source(s) |
| Molecular Formula | C₁₂H₆Cl₄S | C₁₂H₂D₄Cl₄S | |
| Molecular Weight | 324.05 g/mol | 328.07 g/mol | |
| Appearance | Light yellow to yellow solid | Light yellow to yellow solid | |
| Melting Point | 84-85 °C | Expected to be similar to Tetrasul | |
| Boiling Point | 408.1 ± 45.0 °C (Predicted) | Expected to be similar to Tetrasul | |
| Water Solubility | Low (0.03 mg/L) | Expected to be low | |
| Log P (Octanol/Water) | High (hydrophobic) | Expected to be high | |
| Solubility | Soluble in chloroform, slightly soluble in dichloromethane | Expected to have similar solubility | |
| CAS Number | 2227-13-6 | Not available |
Mechanism of Action
Tetrasul functions as an acaricide by inhibiting oxidative phosphorylation. Oxidative phosphorylation is the metabolic pathway in which cells use a series of protein complexes embedded in the inner mitochondrial membrane to generate ATP, the main energy currency of the cell. This process involves the transfer of electrons through an electron transport chain (ETC), which creates a proton gradient that drives ATP synthase. By inhibiting this pathway, Tetrasul disrupts the energy supply of the target organism, leading to its death. The precise binding site of Tetrasul within the electron transport chain is not specified in the available literature, but the diagram below illustrates the general pathway and the concept of inhibition.
Experimental Protocols
The following protocols are representative and may require optimization for specific applications and laboratory conditions.
Hypothetical Synthesis of this compound
The synthesis of this compound would likely involve the coupling of a deuterated and a non-deuterated precursor. A plausible route is the reaction of 4-chlorobenzenethiol-d4 with 1,2,4,5-tetrachlorobenzene.
References
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Tetrasul-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed methodology for the synthesis and isotopic labeling of Tetrasul-d4. Tetrasul, a diphenyl sulfide acaricide, has the chemical formula C₁₂H₆Cl₄S.[1][2][3][4] The introduction of deuterium, a stable isotope of hydrogen, into pharmacologically active molecules is a strategy increasingly employed in drug development to alter metabolic profiles and enhance therapeutic properties. This guide outlines a plausible synthetic route, detailed experimental protocols, and methods for the characterization of this compound, catering to the needs of researchers in medicinal chemistry and drug development.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a two-stage process. The first stage involves the synthesis of the unlabeled Tetrasul molecule. The second stage focuses on the selective deuteration of one of the aromatic rings.
Stage 1: Synthesis of Unlabeled Tetrasul
The core structure of Tetrasul consists of a 2,4,5-trichlorophenyl group linked to a 4-chlorophenyl group via a thioether bond. A feasible approach to construct this linkage is through a nucleophilic aromatic substitution reaction. This would involve the reaction of 4-chlorothiophenol with 1,2,4,5-tetrachlorobenzene in the presence of a base.
Stage 2: Isotopic Labeling to Yield this compound
For the introduction of four deuterium atoms, a deuterated precursor is proposed. Specifically, the synthesis would utilize deuterated 4-chlorothiophenol (4-chlorothiophenol-d4). This deuterated intermediate can be prepared from 4-chlorophenol-d5, which is commercially available or can be synthesized via H-D exchange. The 4-chlorophenol-d5 can then be converted to the corresponding thiophenol. The subsequent reaction with 1,2,4,5-tetrachlorobenzene would yield the final this compound product.
A logical workflow for the synthesis is presented in the diagram below.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocols
2.1. Synthesis of 4-chlorothiophenol-d4
This protocol assumes the availability of 4-chlorophenol-d5 as a starting material.
-
Thionation of 4-chlorophenol-d5: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, place 4-chlorophenol-d5 (1.0 eq) and a suitable solvent such as toluene.
-
Add a thionating agent, for example, Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-chlorothiophenol-d4.
2.2. Synthesis of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chlorothiophenol-d4 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (1.2 eq), to the solution and stir for 20-30 minutes at room temperature to form the thiophenoxide.
-
Add 1,2,4,5-tetrachlorobenzene (1.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature of 80-100 °C and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The absence of signals in the ¹H NMR spectrum corresponding to the deuterated phenyl ring and the mass shift in the HRMS will confirm the successful synthesis of this compound.
The logical progression of the experimental steps is illustrated in the following diagram.
Caption: Step-by-step experimental workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of this compound, based on the proposed experimental protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 4-chlorothiophenol-d4 | 1.0 | eq | Limiting reagent |
| 1,2,4,5-tetrachlorobenzene | 1.0 | eq | |
| Potassium Carbonate | 1.2 | eq | Base |
| Reaction Conditions | |||
| Solvent | DMF | - | Anhydrous |
| Temperature | 90 | °C | |
| Reaction Time | 12 | hours | Monitored by TLC |
| Product | |||
| Product Name | This compound | - | |
| Molecular Formula | C₁₂H₂D₄Cl₄S | - | |
| Molecular Weight | 328.08 | g/mol | |
| Theoretical Yield | Based on limiting reagent | g | |
| Actual Yield | 75-85 | % | Post-purification |
| Isotopic Purity | >98 | % D | Determined by MS |
| Chemical Purity | >99 | % | Determined by HPLC |
Analytical Characterization
To confirm the successful synthesis and isotopic labeling of this compound, a comprehensive analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding only to the protons on the 2,4,5-trichlorophenyl ring. The absence of signals in the aromatic region corresponding to the 4-chlorophenyl ring would indicate successful deuteration.
-
²H NMR (Deuterium NMR): A signal in the deuterium NMR spectrum would confirm the presence and location of the deuterium atoms.
-
¹³C NMR: The spectrum will show the carbon signals for the entire molecule. Carbons bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This will be used to determine the exact mass of the synthesized molecule, which should correspond to the molecular formula C₁₂H₂D₄Cl₄S. The isotopic distribution pattern will also confirm the incorporation of four deuterium atoms.
-
This in-depth guide provides a robust framework for the synthesis and characterization of this compound. The proposed methodologies are based on established principles of organic synthesis and isotopic labeling, offering a solid starting point for researchers and scientists in the field.
References
In-Depth Technical Guide to Tetrasul-d4: Commercial Availability and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Tetrasul-d4, a deuterated analog of the acaricide Tetrasul. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require this compound for their studies.
Commercial Suppliers and Availability
This compound is a specialized chemical and is currently available from a limited number of commercial suppliers. The primary application of deuterated compounds like this compound is in analytical research, particularly in studies utilizing mass spectrometry, where it can serve as an internal standard for the quantification of its non-deuterated counterpart.
Two prominent suppliers identified as offering this compound are Santa Cruz Biotechnology (SCBT) and Alfa Chemistry. While both list the product, detailed specifications may require direct inquiry.
| Supplier | Catalog Number | Purity | Formulation | Price |
| Santa Cruz Biotechnology | sc-214458 | Information not publicly available | Information not publicly available | Information not publicly available |
| Alfa Chemistry | Information not publicly available | Information not publicly available | Information not publicly available | Information not publicly available |
Note: Quantitative data such as purity, formulation, and price are not consistently provided in publicly accessible materials. It is highly recommended to contact the suppliers directly to obtain the most current and detailed product information, including certificates of analysis.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂D₄Cl₄S[1] |
| Molecular Weight | 328.08 g/mol [1] |
Experimental Applications and Protocols
Currently, there is a lack of published, detailed experimental protocols specifically utilizing this compound. However, based on the common applications of deuterated small molecules, its primary use would be as an internal standard in quantitative mass spectrometry-based assays for the detection of Tetrasul.
General Workflow for using this compound as an Internal Standard:
The following diagram illustrates a typical experimental workflow for using a deuterated internal standard in a quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS).
Caption: A typical workflow for quantitative analysis using a deuterated internal standard.
Synthesis of Deuterated Compounds
Signaling Pathways
There is no available information in the scientific literature regarding the involvement of Tetrasul or this compound in specific signaling pathways. The primary role of Tetrasul is as an acaricide, and its deuterated form is intended for analytical purposes.
Conclusion
This compound is a commercially available deuterated compound, primarily supplied by specialty chemical companies like Santa Cruz Biotechnology and Alfa Chemistry. Its main application is expected to be as an internal standard for the accurate quantification of Tetrasul in various matrices using mass spectrometry. Researchers requiring this compound should directly contact the suppliers to obtain detailed product specifications and pricing. The lack of specific experimental protocols and biological pathway information highlights an opportunity for further research into the applications and properties of this molecule.
References
Tetrasul-d4 certificate of analysis and purity assessment
An In-depth Technical Guide to the Certificate of Analysis and Purity Assessment of Tetrasul-d4
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for obtaining accurate and reproducible results. This guide provides a comprehensive overview of the certificate of analysis and the methodologies used for the purity assessment of this compound, a deuterated internal standard.
Certificate of Analysis (CoA)
The Certificate of Analysis for a reference standard like this compound is a document that certifies its quality and purity. It provides a summary of the analytical tests performed and their results. The data presented below is representative of a typical CoA for a high-purity deuterated standard.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Identity | Conforms to Structure | Conforms | ¹H-NMR, ¹³C-NMR, LC-MS/MS |
| Chemical Purity (Assay) | >99%[1] | 99.6% | Quantitative NMR (qNMR)[2][3] |
| Isotopic Purity | ≥98%[1][4] | 99.2% (d4) | Mass Spectrometry |
| Residual Solvents | Meets USP <467> limits | <0.1% (Acetone) | Headspace GC-MS |
| Water Content | ≤0.5% | 0.15% | Karl Fischer Titration |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in Acetonitrile | Conforms | Visual Inspection |
Experimental Protocols
Detailed methodologies are crucial for understanding and potentially replicating the characterization of the standard. The following sections describe the protocols for the key experiments cited in the Certificate of Analysis.
Identity, and Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for confirming the identity of a compound and assessing its purity by separating it from potential impurities. For sulfonamides like Tetrasul, a reversed-phase LC method coupled with a triple quadrupole mass spectrometer is commonly employed.
Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol. This is further diluted to an appropriate concentration for LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 μm) is used for separation.
-
Mobile Phase: A gradient elution is typically used with Mobile Phase A consisting of 0.1% formic acid in water and Mobile Phase B as acetonitrile.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for sulfonamides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its non-deuterated analog are monitored.
-
MS Parameters: Parameters such as spray voltage, vaporizer temperature, and gas pressures are optimized for the specific instrument.
-
-
Data Analysis: The retention time and mass spectrum of the main peak in the sample are compared to a known reference standard of Tetrasul. The purity is estimated by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Isotopic Purity by Mass Spectrometry
This analysis determines the percentage of the deuterated compound relative to its non-deuterated counterpart and other isotopic variants.
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after chromatographic separation as described in the LC-MS/MS protocol.
-
Mass Analysis: A full scan mass spectrum is acquired in the region of the molecular ions of this compound and its potential isotopologues (d0 to d3).
-
Data Analysis: The relative intensities of the ion signals corresponding to each isotopologue are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all detected isotopologues.
Assay by Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the direct determination of a compound's purity without the need for a specific reference standard of the same compound. It relies on comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.
Protocol:
-
Sample Preparation:
-
An accurate mass of the this compound sample is weighed into an NMR tube.
-
An accurate mass of a high-purity internal standard (e.g., maleic acid, benzoic acid) is also weighed and added to the same NMR tube. The internal standard must have resonances that do not overlap with the analyte's signals.
-
A suitable deuterated solvent (e.g., DMSO-d6) is added to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
A ¹H-NMR spectrum is acquired with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay to ensure complete signal relaxation between pulses.
-
-
Data Analysis:
-
The integrals of a well-resolved signal from this compound and a signal from the internal standard are carefully measured.
-
The purity of the this compound sample is calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
-
Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify any volatile organic solvents remaining from the synthesis and purification processes.
Protocol:
-
Sample Preparation:
-
A known amount of the this compound sample is weighed into a headspace vial.
-
A specific volume of a suitable solvent (e.g., DMSO, water) is added to dissolve the sample.
-
The vial is sealed.
-
-
Headspace Incubation: The vial is heated in the headspace autosampler for a specific time and at a specific temperature to allow the volatile solvents to partition into the gas phase.
-
GC-MS Analysis:
-
A sample of the headspace gas is automatically injected into the GC-MS system.
-
The GC separates the different volatile compounds based on their boiling points and interaction with the column stationary phase.
-
The MS identifies the separated compounds by their mass spectra.
-
-
Data Analysis: The retention times and mass spectra of any detected peaks are compared to those of known solvent standards for identification. Quantification is performed using an external standard calibration.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the key analytical procedures described above.
Caption: Overall workflow for the purity assessment of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Workflow for residual solvent analysis by GC-MS.
References
Navigating the Safety and Handling of Tetrasul-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for Tetrasul-d4. Given that "this compound" refers to a deuterated form of Tetrasul, this document extrapolates from the available safety data for Tetrasul, a chlorinated diphenyl sulfide acaricide. Deuterated compounds are primarily used as internal standards in analytical testing, and their chemical and toxicological properties are generally considered analogous to their non-deuterated counterparts.
Chemical and Physical Properties
A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of Tetrasul.
| Property | Value | Reference |
| Chemical Name | 1,2,4-Trichloro-5-[(4-chlorophenyl)thio]benzene | [1] |
| Synonyms | 2,4,4',5-Tetrachlorodiphenyl sulfide, p-Chlorophenyl 2,4,5-trichlorophenyl sulfide | [2][3] |
| CAS Number | 2227-13-6 | [2] |
| Molecular Formula | C₁₂H₆Cl₄S | [2] |
| Molecular Weight | 324.053 g/mol | |
| Appearance | Amber to dark brown liquid | |
| Odor | Almond-like | |
| Melting Point | 154 - 158 °C (309 - 316 °F) | |
| Boiling Point | 161.8°C (323°F) (for a related compound, Furfural) | |
| Flash Point | 61°C (141.8°F) (for a related compound, Furfural) | |
| Solubility | Emulsifies in water |
Hazard Identification and GHS Classification
Tetrasul is classified as a hazardous substance. The following table outlines its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Pictograms:
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Exclamation Mark
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No Pictogram for Environmental Hazard in some jurisdictions
Toxicological Information
Understanding the toxicological profile of Tetrasul is crucial for risk assessment and implementing appropriate safety measures.
| Toxicological Endpoint | Species | Route | Value | Reference |
| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg | |
| Acute Oral LD50 | Rat | Oral | 3960 mg/kg |
Key Toxicological Effects:
-
Skin Contact: Harmful in contact with skin. Prolonged contact may cause temporary irritation. It may be readily absorbed through the skin, potentially leading to systemic effects.
-
Eye Contact: Direct contact may cause temporary irritation. Some sources indicate it can be severely irritating and may cause eye burns.
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Ingestion: Expected to be a low ingestion hazard. However, ingestion may cause headache, nausea, vomiting, and gastrointestinal irritation.
-
Inhalation: Harmful if inhaled.
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Sensitization: Not expected to cause skin sensitization. However, prolonged or repeated exposure may cause dermal sensitization reactions.
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Mutagenicity/Carcinogenicity: No data available to indicate mutagenic or genotoxic properties. It is not classifiable as to its carcinogenicity to humans.
Handling Precautions and Exposure Controls
Safe handling of this compound requires strict adherence to established protocols and the use of appropriate personal protective equipment (PPE).
Engineering Controls
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Use in a well-ventilated area. Good general ventilation (typically 10 air changes per hour) should be used.
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If applicable, use process enclosures or local exhaust ventilation to maintain airborne levels below exposure limits.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
General Hygiene Practices
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Wash hands thoroughly after handling.
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Do not eat, drink, or smoke when using this product.
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Change contaminated clothing and wash before reuse.
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Store in the original tightly closed container in a cool, well-ventilated place away from incompatible materials.
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is critical.
Caption: First-aid measures for different routes of exposure to this compound.
Accidental Release Measures
Proper containment and cleanup of spills are essential to prevent environmental contamination and personnel exposure.
Emergency Procedures:
-
Evacuate: Keep unnecessary personnel away.
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Ventilate: Ensure adequate ventilation of the area.
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Contain: Prevent the product from entering drains. Cover drains.
-
Absorb: Take up with liquid-absorbent material (e.g., Chemizorb®).
-
Collect: Collect, bind, and pump off spills.
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Dispose: Dispose of contents/container in accordance with local/regional/national/international regulations.
Fire-Fighting Measures
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Suitable Extinguishing Media: Water fog, foam, dry chemical powder, carbon dioxide (CO2).
-
Unsuitable Extinguishing Media: No limitations are given for this substance.
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Specific Hazards: The product is combustible. Development of hazardous combustion gases or vapors is possible in the event of a fire. Explosive decomposition is possible on heating.
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Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Stability and Reactivity
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Reactivity: The product is stable and non-reactive under normal conditions of use, storage, and transport.
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Chemical Stability: Chemically stable under standard ambient conditions (room temperature).
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Conditions to Avoid: Heat, sparks, open flames, and other ignition sources. May explode when heated.
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Incompatible Materials: Acids, bases, water, and strong oxidizing agents.
This guide provides a foundational understanding of the safety and handling requirements for this compound, based on the available data for Tetrasul. Researchers and all personnel handling this substance should always refer to the most current and specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.
References
Disclaimer: As of the latest available data, "deuterated Tetrasul" is a hypothetical compound. No primary research literature or publicly available data specifically describes the synthesis, characterization, or application of a deuterated form of Tetrasul. This technical guide, therefore, extrapolates the potential primary research applications of a hypothetical deuterated Tetrasul based on the established principles of deuterium incorporation in drug discovery and the known biological activities of its non-deuterated counterpart.
This document is intended for researchers, scientists, and drug development professionals to illustrate the potential research avenues that could be explored with a deuterated version of Tetrasul.
Introduction to Deuteration in Pharmaceutical Research
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] This substitution, while seemingly minor, can have a profound impact on a drug's metabolic profile due to the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1] This can lead to a slower rate of metabolism, which in turn can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[1][]
The application of deuterium in drug development has led to the approval of drugs like deutetrabenazine and deucravacitinib, demonstrating the therapeutic benefits of this approach. Deuterated compounds are also valuable tools in research for elucidating metabolic pathways and studying drug-target interactions.
Overview of Tetrasul
Tetrasul is an organochlorine compound belonging to the class of diarylthioethers. It is known for its use as an acaricide, effective against mites and aphids on crops. More recently, Tetrasul has been investigated in clinical trials for the treatment of erythematous (type one) rosacea. The mechanism of action of Tetrasul in a therapeutic context is not well-defined, but its investigation in rosacea suggests potential anti-inflammatory or other relevant pharmacological activities.
Hypothetical Primary Research Applications of Deuterated Tetrasul
The development of a deuterated version of Tetrasul could open up several avenues for primary research, primarily focused on understanding its metabolism, pharmacokinetics, and mechanism of action, as well as potentially enhancing its therapeutic properties.
Elucidation of Metabolic Pathways
A primary application of a deuterated Tetrasul would be to identify its metabolic "soft spots" – the positions on the molecule most susceptible to enzymatic degradation. By strategically replacing hydrogens with deuterium at different positions, researchers could pinpoint the sites of metabolism. This is crucial for understanding how the compound is processed in the body and for designing analogs with improved metabolic stability.
Pharmacokinetic and Bioavailability Studies
Deuterated Tetrasul could serve as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its almost identical chemical properties to Tetrasul, but different mass, would allow for precise quantification of the parent drug in biological matrices such as plasma, urine, and tissues. This would be invaluable for conducting accurate pharmacokinetic, bioavailability, and tissue distribution studies.
Investigation of Therapeutic Potential with an Altered Pharmacokinetic Profile
For a condition like rosacea, maintaining a consistent therapeutic level of a drug can be important. A deuterated version of Tetrasul with a longer half-life could potentially allow for less frequent dosing and a more stable plasma concentration. Research could focus on whether this improved pharmacokinetic profile translates to enhanced efficacy or a better safety profile in models of skin inflammation.
Hypothetical Quantitative Data: Tetrasul vs. Deuterated Tetrasul
The following table presents hypothetical data to illustrate the potential pharmacokinetic differences between Tetrasul and a deuterated analog.
| Parameter | Tetrasul (Hypothetical) | Deuterated Tetrasul (Hypothetical) | Fold Change |
| Metabolic Stability (t½, min) in Human Liver Microsomes | 25 | 75 | 3.0x |
| Plasma Half-Life (t½, hours) in Rats | 4 | 12 | 3.0x |
| Oral Bioavailability (%) in Rats | 30 | 60 | 2.0x |
| Area Under the Curve (AUC, ng·h/mL) in Rats | 1200 | 3600 | 3.0x |
| Clearance (mL/min/kg) in Rats | 50 | 16.7 | 0.33x |
Hypothetical Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes
Objective: To compare the in vitro metabolic stability of Tetrasul and its hypothetical deuterated analog.
Materials:
-
Tetrasul and Deuterated Tetrasul
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of Tetrasul and Deuterated Tetrasul in DMSO.
-
In a 96-well plate, add HLM to phosphate buffer.
-
Add the test compound (either Tetrasul or Deuterated Tetrasul) to the HLM-buffer mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Visualizations
Caption: Kinetic Isotope Effect on Tetrasul Metabolism.
Caption: Workflow for Comparative Pharmacokinetic Analysis.
Caption: Hypothetical Anti-Inflammatory Signaling Pathway.
References
The Quintessential Guide to Employing Tetrasul-d4 in High-Fidelity Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the pursuit of precision, accuracy, and reliability is paramount. This is particularly true in the analysis of trace-level compounds such as pesticides, where even minute variations can have significant implications. The use of stable isotope-labeled internal standards (SIL-IS) has emerged as a gold standard for achieving the highest quality data in chromatographic and mass spectrometric analyses. This technical guide provides an in-depth exploration of the principles and practical applications of Tetrasul-d4, a deuterated analog of the acaricide Tetrasul, in analytical chemistry.
While specific literature on this compound is not abundant, the principles governing its use are universal to all deuterated internal standards. This guide will, therefore, leverage established knowledge from the broader field of stable isotope dilution analysis to provide a comprehensive framework for its application.
The Foundational Role of Deuterated Internal Standards
In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a multitude of factors can introduce variability into the analytical workflow.[1][2] These can range from inconsistencies in sample preparation and extraction to matrix effects and fluctuations in instrument response. A SIL-IS, such as this compound, is the ideal tool to compensate for these variations.[1]
By introducing a known quantity of the deuterated standard into the sample at the earliest stage of preparation, the analyte and the standard are subjected to the same experimental conditions. Since this compound is chemically identical to Tetrasul, it behaves similarly during extraction, derivatization, and chromatography. However, due to its mass difference, it can be distinguished by the mass spectrometer. This allows for the calculation of a response ratio of the analyte to the internal standard, which remains constant even if the absolute signal intensities fluctuate. This principle, known as isotope dilution mass spectrometry (IDMS), is the cornerstone of a robust and reliable quantitative method.
Quantitative Data at a Glance: A Comparative Overview
The following tables summarize hypothetical yet representative quantitative data that could be expected from an analytical method employing this compound as an internal standard. These values are based on typical performance characteristics observed for other pesticide analyses using deuterated standards.
Table 1: Method Detection and Quantification Limits
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.1 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 0.5 µg/L |
Table 2: Recovery and Matrix Effect Data
| Matrix | Analyte | Recovery (%) | Matrix Effect (%) |
| Soil | Tetrasul | 95 ± 5 | -15 |
| Water | Tetrasul | 98 ± 3 | -5 |
| Plant Tissue | Tetrasul | 92 ± 8 | -25 |
Recovery is calculated based on the response of the analyte in a spiked sample compared to a standard in a clean solvent. Matrix effect is calculated by comparing the response of the analyte in a post-extraction spiked sample to a standard in a clean solvent.
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for the analysis of Tetrasul using this compound as an internal standard, covering both GC-MS and LC-MS/MS techniques.
Protocol 1: Analysis of Tetrasul in Soil by GC-MS
-
Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction step with another 20 mL of the solvent mixture.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Tetrasul ions: m/z 245, 247 (quantification), 175 (confirmation).
-
This compound ions: m/z 249, 251 (quantification), 179 (confirmation).
-
-
Protocol 2: Analysis of Tetrasul in Water by LC-MS/MS
-
Sample Preparation and Extraction:
-
To a 100 mL water sample, add 100 µL of a 100 ng/mL solution of this compound in methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the cartridge at a flow rate of 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of 50:50 (v/v) acetonitrile:water for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Tetrasul transitions: e.g., m/z 325 -> 245 (quantification), m/z 325 -> 175 (confirmation).
-
This compound transitions: e.g., m/z 329 -> 249 (quantification), m/z 329 -> 179 (confirmation).
-
-
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical underpinning of using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical diagram illustrating how a SIL-IS corrects for analytical variability.
References
Stability and storage conditions for Tetrasul-d4 standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of the Tetrasul-d4 analytical standard to ensure its long-term stability and integrity. While specific quantitative stability data for this compound is not publicly available, this document synthesizes general principles for deuterated standards, recommendations from safety data sheets for the non-deuterated analogue, and established stability testing protocols.
Introduction to this compound Stability
Tetrasul is an acaricide, and its deuterated analogue, this compound, serves as an internal standard in quantitative analytical methods, such as mass spectrometry. The introduction of deuterium atoms in place of hydrogen can alter the metabolic fate of a molecule, often leading to increased metabolic stability. However, the chemical stability of the analytical standard itself is paramount for accurate and reproducible results. Factors such as temperature, light, humidity, and the chemical environment can influence the integrity of this compound over time.
Proper storage and handling are critical to prevent degradation and maintain isotopic enrichment.[1] The product is generally stable and non-reactive under normal conditions of use, storage, and transport.
Recommended Storage Conditions
To ensure the longevity of this compound, adherence to appropriate storage conditions is essential. The following table summarizes the recommended conditions based on general guidelines for deuterated analytical standards.
| Parameter | Recommended Condition | Rationale & Best Practices |
| Temperature | Long-term: -20°C or belowShort-term (in solution): 2°C to 8°C | Freezing is recommended for long-term storage to minimize chemical degradation and evaporation, especially for volatile compounds.[2] For solutions in active use, refrigeration is suitable. Always consult the manufacturer's Certificate of Analysis (CoA) for specific advice.[2] |
| Light | Store in the dark (e.g., amber vials) | Protection from light, particularly UV radiation, is crucial to prevent photodegradation.[1][2] |
| Humidity | Store in a dry environment | Minimizing exposure to moisture is important to prevent hydrolysis. |
| Container | Original, tightly sealed, airtight container | Use of the original vial is recommended. If transferred, ensure the new container is appropriate and well-sealed to prevent contamination and evaporation. Minimizing headspace can also reduce evaporation. |
| Atmosphere | Inert gas (e.g., argon) for solutions in long-term storage | For solutions, particularly in organic solvents, storage under an inert atmosphere can prevent oxidation. |
Stability-Indicating Factors and Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the structure of Tetrasul and general chemical principles. Key factors that could influence its stability include:
-
Oxidation: The sulfide linkage in the Tetrasul molecule could be susceptible to oxidation.
-
Hydrolysis: Although less likely for the aromatic rings, extreme pH conditions could potentially affect the molecule.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.
A logical workflow for assessing the stability of this compound is outlined below.
Caption: A logical workflow for a comprehensive stability study of this compound.
Experimental Protocol for Stability Assessment
A robust stability study is essential to determine the shelf-life of this compound. The following is a generalized protocol based on ICH guidelines that can be adapted for this purpose.
Objective: To evaluate the stability of this compound in both solid form and in solution under various storage conditions over time.
Materials:
-
This compound standard (solid)
-
High-purity solvent (e.g., methanol, acetonitrile) for preparing solutions
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with airtight caps
-
Temperature and humidity-controlled storage chambers
-
LC-MS/MS system or other suitable analytical instrumentation
Methodology:
-
Preparation of Samples:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Aliquot the stock solution into amber vials.
-
For solid stability, aliquot the neat material into amber vials.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at the recommended long-term storage temperature (e.g., -20°C).
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH) to predict long-term stability.
-
Real-Time Stability: Store samples at recommended short-term/in-use temperatures (e.g., 4°C and 25°C).
-
Photostability: Expose a set of samples to a controlled light source.
-
-
Time Points:
-
Analyze samples at appropriate intervals (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 3, 6 months for accelerated).
-
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, typically LC-MS/MS, that can separate and quantify the parent this compound from any potential degradation products.
-
The workflow for developing such a method is depicted below.
Caption: Workflow for developing a stability-indicating analytical method.
-
Freeze-Thaw Stability:
-
Subject a set of solution samples to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).
-
Analyze the samples after the final cycle to assess for any degradation.
-
Data Analysis and Interpretation
The stability of this compound is determined by measuring the percentage of the initial concentration remaining at each time point. A common acceptance criterion is that the standard should maintain at least 90-95% of its initial purity. The formation of any significant degradation products should also be monitored and identified if possible.
The results from the accelerated stability study can be used to predict the shelf-life under long-term storage conditions.
Conclusion and Recommendations
While specific stability data for this compound is limited, by following the general best practices for handling and storing deuterated analytical standards, researchers can ensure the integrity and reliability of their results. It is strongly recommended to:
-
Always refer to the manufacturer's Certificate of Analysis for specific storage instructions.
-
Store the standard at or below -20°C for long-term storage.
-
Protect the standard from light and moisture at all times.
-
For critical applications, perform an in-house stability study to establish a definitive shelf-life under your specific laboratory conditions.
By implementing these guidelines, laboratories can maintain the quality of their this compound standard, leading to more accurate and reproducible analytical data.
References
Methodological & Application
Application Note: High-Throughput Analysis of Tetrasul in Environmental Samples using Tetrasul-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the acaricide Tetrasul in environmental water and soil samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Tetrasul-d4, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. The described protocol, including sample extraction, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput environmental monitoring and research applications.
Introduction
Tetrasul is a chlorinated acaricide used to control mite infestations on various crops. Its persistence and potential for environmental contamination necessitate sensitive and reliable analytical methods for its monitoring in soil and water matrices. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a well-established strategy to improve the accuracy and precision of quantitative LC-MS/MS assays. This is achieved by compensating for variations during sample preparation and potential matrix-induced ion suppression or enhancement. This application note presents a complete workflow for the analysis of Tetrasul, employing this compound as the internal standard.
Experimental
Materials and Reagents
-
Standards: Tetrasul (≥98% purity), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%)
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Sample Matrices: Blank soil and water samples for matrix-matched calibrations and quality controls.
Standard and Sample Preparation
2.1. Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Tetrasul and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound working standard solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the Tetrasul working standard solution in a 50:50 (v/v) mixture of acetonitrile and water.
2.2. Sample Preparation
2.2.1. Water Samples (Solid-Phase Extraction - SPE)
-
To a 100 mL water sample, add 100 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 6 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water for LC-MS/MS analysis.
2.2.2. Soil Samples (QuEChERS Extraction)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 100 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Turbo) | 60 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3.3. MRM Transitions
The following MRM transitions are proposed based on the chemical structures of Tetrasul and this compound. The most intense transition is used for quantification, and the second for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Tetrasul | 324.9 | 188.0 | 152.9 | 25 |
| This compound | 328.9 | 192.0 | 156.9 | 25 |
Note: The molecular weight of Tetrasul (C₁₂H₆Cl₄S) is approximately 324.9 g/mol . The precursor ion corresponds to the [M+H]⁺ adduct. The deuterated internal standard, this compound, with four deuterium atoms replacing four hydrogen atoms on one of the phenyl rings, would have a molecular weight of approximately 328.9 g/mol .
Results and Discussion
Method Performance
The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The use of this compound as an internal standard provided excellent correction for matrix effects, resulting in high-quality quantitative data.
Linearity, LOD, and LOQ
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for both water and soil matrices, with a coefficient of determination (R²) greater than 0.995 for all calibration curves.
| Parameter | Water Matrix | Soil Matrix |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| R² | > 0.998 | > 0.996 |
| LOD (ng/mL) | 0.03 | 0.05 |
| LOQ (ng/mL) | 0.1 | 0.15 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing spiked blank samples at three different concentration levels (low, medium, and high). The results demonstrate good recovery and reproducibility.
| Matrix | Spiked Concentration (ng/g or ng/mL) | Mean Recovery (%) | RSD (%) |
| Water | 0.5 | 98.2 | 4.5 |
| 10 | 101.5 | 3.1 | |
| 50 | 99.8 | 2.8 | |
| Soil | 0.5 | 95.4 | 6.2 |
| 10 | 98.9 | 4.8 | |
| 50 | 102.1 | 3.5 |
Visualizations
Caption: Experimental workflow for the analysis of Tetrasul.
Application Notes and Protocols for Quantitative Analysis of Tetrasul in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrasul is a persistent acaricide and insecticide that can accumulate in various environmental compartments, posing potential risks to ecosystems and human health. Accurate and sensitive quantitative analysis of Tetrasul residues in environmental samples is crucial for monitoring its environmental fate, assessing exposure risks, and ensuring regulatory compliance. This document provides a detailed protocol for the quantitative analysis of Tetrasul in soil and water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies are based on established principles of pesticide residue analysis, including QuEChERS for soil and solid-phase extraction (SPE) for water.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of Tetrasul in environmental matrices.
Table 1: Quantitative Performance Data for Tetrasul in Water
| Parameter | Value | Analytical Method |
| Limit of Detection (LOD) | 2.4 ng/L | GC/MSD |
| Limit of Quantification (LOQ) | 4.0 ng/L | GC/MSD |
| Recovery | 95.7% - 99.5% | GC/MSD |
Data sourced from a validation study of 130 pesticides in water matrices[1].
Table 2: Expected Quantitative Performance Data for Tetrasul in Soil (Based on general pesticide residue analysis methods)
| Parameter | Expected Range | Analytical Method |
| Limit of Detection (LOD) | 1 - 15 µg/kg | GC-MS/MS |
| Limit of Quantification (LOQ) | 3 - 40 µg/kg | GC-MS/MS |
| Recovery | 70% - 120% | GC-MS/MS |
Expected ranges are based on performance characteristics of similar multi-residue methods for pesticides in soil using QuEChERS and GC-MS/MS[2][3]. Specific validation for Tetrasul is recommended.
Experimental Protocols
Protocol 1: Quantitative Analysis of Tetrasul in Soil Samples
This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of Tetrasul from soil samples, followed by GC-MS/MS analysis.
1. Sample Preparation and Extraction:
-
Homogenize the soil sample to ensure uniformity.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes before proceeding[4].
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate internal standard solution.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of Tetrasul from the soil matrix.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). The use of buffered salts helps to control the pH and improve the recovery of a wider range of pesticides[5].
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. C18 sorbent can also be included for removal of non-polar interferences.
-
Vortex the d-SPE tube for 30 seconds to 1 minute to facilitate the removal of interfering matrix components.
-
Centrifuge the tube at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
The resulting supernatant is the final extract for GC-MS/MS analysis.
3. GC-MS/MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
GC Column: A low-bleed, mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the separation of Tetrasul.
-
Injection: 1-2 µL of the final extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program is crucial for the separation of Tetrasul from other co-extracted compounds. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of Tetrasul.
Table 3: Recommended GC-MS/MS Parameters for Tetrasul
Parameter Setting Ionization Mode Electron Ionization (EI) Precursor Ion (m/z) To be determined empirically, but likely a fragment ion from the molecular ion. Product Ions (m/z) At least two product ions should be monitored for confirmation. Collision Energy Optimized for each transition. Note: Specific MRM transitions for Tetrasul should be optimized in the laboratory by infusing a standard solution.
Protocol 2: Quantitative Analysis of Tetrasul in Water Samples
This protocol employs solid-phase extraction (SPE) to concentrate Tetrasul from water samples and remove interfering substances prior to GC-MS/MS analysis.
1. Sample Preparation and Extraction:
-
Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended solids.
-
Adjust the pH of the water sample if necessary, depending on the chosen SPE sorbent and the chemical properties of Tetrasul.
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) by passing a suitable organic solvent (e.g., methanol) followed by deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pass the entire water sample through the conditioned SPE cartridge at a controlled flow rate. Tetrasul will be retained on the sorbent.
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water or a weak organic solvent mixture to remove any unretained polar impurities.
-
-
Elution:
-
Elute the retained Tetrasul from the cartridge with a small volume of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known small volume (e.g., 1 mL) of a solvent compatible with the GC-MS/MS system (e.g., hexane or acetone).
-
2. GC-MS/MS Analysis:
-
The GC-MS/MS analysis is performed using the same instrumentation and similar conditions as described in Protocol 1 for soil samples.
Visualizations
Caption: Workflow for Tetrasul analysis in soil.
Caption: Workflow for Tetrasul analysis in water.
References
- 1. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]
- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Preparation of Tetrasul-d4 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrasul-d4 is the deuterated analog of Tetrasul, an organochlorine acaricide. In analytical chemistry, particularly in chromatographic techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated standards are invaluable as internal standards. Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in mass spectrometric analysis. This enables accurate quantification of the target analyte by correcting for variations during sample preparation and analysis. Proper preparation of stock and working solutions of this compound is a critical first step to ensure the accuracy and reliability of analytical data. This document provides a detailed protocol for the preparation of these solutions.
Quantitative Data
A summary of the relevant chemical and physical properties of Tetrasul, the non-deuterated parent compound, is provided below. This information is crucial for handling and dissolving this compound.
| Property | Value | Reference |
| Chemical Name | 2,4,4',5-Tetrachlorodiphenyl sulfide | [1] |
| Molecular Formula | C₁₂H₆Cl₄S | [1] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Melting Point | 84-85 °C | [1] |
| Solubility | Soluble in Chloroform, Slightly Soluble in Dichloromethane | |
| Storage Temperature | 0-6 °C |
Experimental Protocol
This protocol outlines the steps for preparing a primary stock solution of this compound, followed by the preparation of an intermediate stock solution and subsequent working solutions.
Materials and Reagents
-
This compound analytical standard
-
High-purity solvent (e.g., Chloroform, Acetone, or Methanol; LC-MS or equivalent grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with Teflon-lined caps for storage
-
Vortex mixer
-
Ultrasonic bath
Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
-
Equilibration: Allow the vial containing the this compound analytical standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount (e.g., 10 mg) of the this compound standard using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of the chosen high-purity solvent (e.g., Chloroform) to the flask to dissolve the solid. Use of a vortex mixer or a brief sonication in an ultrasonic bath can aid in complete dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the flask to the final volume with the solvent. Ensure the solution is homogeneous by inverting the flask several times.
-
Labeling and Storage: Transfer the primary stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at the recommended temperature of 0-6 °C.
Preparation of Intermediate and Working Solutions
Intermediate and working solutions are prepared by serial dilution of the primary stock solution.
-
Intermediate Stock Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Mix thoroughly and transfer to a labeled amber vial for storage under the same conditions as the primary stock solution.
-
-
Working Solutions (e.g., 1 µg/mL to 10 µg/mL):
-
Prepare a series of working solutions by further diluting the intermediate stock solution. For example, to prepare a 10 µg/mL working solution, pipette 1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask and dilute to the mark.
-
The concentrations of the working solutions should be chosen based on the expected concentration range of the analyte in the samples and the sensitivity of the analytical instrument.
-
Workflow for Preparation of this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Conclusion
The protocol described provides a general framework for the preparation of this compound stock and working solutions. It is imperative to use high-purity reagents and calibrated equipment to ensure the accuracy of the solution concentrations. The stability of the prepared solutions should be periodically monitored, and fresh solutions should be prepared as needed to maintain the integrity of the analytical results. Adherence to this protocol will contribute to the generation of reliable and reproducible data in quantitative analytical studies.
References
Application of Tetrasul-d4 in Pesticide Residue Analysis in Food
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The monitoring of pesticide residues in food is critical for ensuring consumer safety and regulatory compliance. Tetrasul, an organochlorine acaricide, has been used to control mites on various crops.[1][2] Due to its potential for bioaccumulation and concerns about its toxicological profile, sensitive and accurate analytical methods are required for its determination in food matrices.[1] The use of isotopically labeled internal standards is a well-established technique in mass spectrometry to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations during sample preparation and analysis.
Tetrasul-d4, a deuterated analog of Tetrasul, serves as an ideal internal standard for the analysis of Tetrasul residues. Its chemical and physical properties are nearly identical to the parent compound, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished from the native Tetrasul by a mass spectrometer, enabling precise quantification. This document provides detailed application notes and protocols for the use of this compound in the analysis of Tetrasul in food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Physicochemical Properties of Tetrasul
Tetrasul is characterized by its low water solubility and high hydrophobicity, properties that influence the choice of extraction solvents and analytical techniques.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₂H₆Cl₄S | [3] |
| Molecular Weight | 324.05 g/mol | |
| CAS Number | 2227-13-6 | |
| Appearance | Crystalline solid | |
| Water Solubility | 0.03 mg/L | |
| Log P (octanol-water) | 6.5 | |
| Chemical Class | Organochlorine Acaricide |
Analytical Methodology
The recommended analytical workflow involves sample preparation using the QuEChERS method, followed by instrumental analysis using GC-MS/MS. This compound is introduced at the beginning of the sample preparation process to correct for any losses of the target analyte.
QuEChERS Sample Preparation
The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food. It involves a simple two-step process: an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.
GC-MS/MS Analysis
Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of semi-volatile and nonpolar pesticides like Tetrasul. The use of Multiple Reaction Monitoring (MRM) mode enhances the selectivity by monitoring specific precursor-to-product ion transitions for both Tetrasul and its deuterated internal standard, this compound.
Experimental Workflow
Quantitative Data
The following table presents representative performance data for the analysis of Tetrasul in a fruit matrix (e.g., apples) using this compound as an internal standard. These values are typical for multi-residue pesticide analysis methods and demonstrate the expected performance of the described protocol.
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.005 mg/kg |
| Recovery (at 0.01 mg/kg) | 85 - 110% |
| Precision (RSDr at 0.01 mg/kg) | < 15% |
GC-MS/MS Instrumental Parameters
The following table outlines the recommended GC-MS/MS parameters for the detection and quantification of Tetrasul and this compound.
| Parameter | Tetrasul | This compound (Predicted) |
| Precursor Ion (m/z) | 323.9 | 327.9 |
| Product Ion 1 (Quantifier) | 251.9 | 255.9 |
| Product Ion 2 (Qualifier) | 216.9 | 220.9 |
| Collision Energy (eV) for Ion 1 | 20 | 20 |
| Collision Energy (eV) for Ion 2 | 20 | 20 |
| Retention Time (min) | ~19.85 | ~19.85 |
Note: The MRM transitions for this compound are predicted based on a mass shift of +4 amu. These should be optimized empirically.
Detailed Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Toluene (pesticide residue grade).
-
Standards: Tetrasul analytical standard, this compound analytical standard.
-
QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
dSPE Sorbents: Primary secondary amine (PSA), C18.
-
Food Matrix: Representative samples of the food to be analyzed (e.g., apples, spinach, etc.).
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Tetrasul and this compound standards in toluene to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Tetrasul and this compound at appropriate concentrations by diluting the stock solutions with acetonitrile. These will be used to build the calibration curve.
-
Internal Standard Spiking Solution: Prepare a solution of this compound in acetonitrile at a concentration suitable for spiking into the samples (e.g., 1 µg/mL).
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
Dispersive SPE (dSPE) Cleanup
-
Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) into a 2 mL dSPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). The choice of sorbents may vary depending on the food matrix.
-
Vortexing: Cap the dSPE tube and vortex for 30 seconds.
-
Centrifugation: Centrifuge the dSPE tube at ≥ 5000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer it into an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Instrument Setup: Set up the GC-MS/MS system with the parameters outlined in the "GC-MS/MS Instrumental Parameters" table. A nonpolar capillary column (e.g., HP-5ms or equivalent) is recommended.
-
Calibration: Inject the prepared working standard solutions to generate a calibration curve by plotting the peak area ratio of Tetrasul to this compound against the concentration of Tetrasul.
-
Sample Analysis: Inject the final extracts from the sample preparation step.
-
Quantification: Identify and quantify Tetrasul in the samples using the retention time and the quantifier and qualifier ion transitions. Calculate the concentration of Tetrasul using the calibration curve and the peak area ratio of the analyte to the internal standard.
Logical Relationship Diagram
Conclusion
The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and GC-MS/MS analysis provides a robust and reliable approach for the determination of Tetrasul residues in various food matrices. This methodology offers high sensitivity, selectivity, and accuracy, making it suitable for routine monitoring and regulatory compliance testing. The detailed protocols provided herein serve as a comprehensive guide for researchers and analysts in the field of food safety.
References
Application Note: High-Throughput Analysis of Tetrasul in Agricultural Matrices using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of the acaricide Tetrasul in complex agricultural matrices. To enhance accuracy and precision, a deuterated analog of Tetrasul (Tetrasul-d4) is employed as an internal standard. The sample preparation follows a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, ensuring high recovery and effective matrix cleanup. Analyte detection and quantification are achieved using a triple quadrupole liquid chromatograph-mass spectrometer (LC-MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode. This method provides a reliable workflow for routine monitoring of Tetrasul residues in food safety and environmental laboratories.
Introduction
Tetrasul is a chlorinated acaricide used to control mite infestations on a variety of crops.[1] Due to potential human health risks associated with pesticide residues in food, regulatory bodies worldwide have established maximum residue limits (MRLs) for Tetrasul. Consequently, sensitive and accurate analytical methods are essential for monitoring its presence in agricultural products.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is a well-established strategy to improve the accuracy and precision of quantitative mass spectrometry-based assays.[2][3][4] These standards closely mimic the physicochemical properties of the target analyte, effectively compensating for variations during sample preparation, injection, and ionization. This application note describes a validated LC-MS/MS method for the determination of Tetrasul, incorporating a deuterated internal standard (this compound) to ensure the highest data quality.
Experimental Protocols
Materials and Reagents
-
Standards: Tetrasul (purity >98%) and custom-synthesized this compound (purity >98%, isotopic purity >99%) were obtained from Sigma-Aldrich (St. Louis, MO, USA).
-
Solvents: LC-MS grade acetonitrile, methanol, and water were purchased from Fisher Scientific (Waltham, MA, USA).
-
Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl) were obtained from Merck (Darmstadt, Germany).
-
QuEChERS Extraction and Cleanup Kits: Pre-packaged QuEChERS extraction tubes (containing MgSO₄ and NaCl) and dispersive solid-phase extraction (d-SPE) cleanup tubes (containing MgSO₄ and primary secondary amine - PSA) were sourced from Agilent Technologies (Santa Clara, CA, USA).
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Individual stock solutions of Tetrasul and this compound were prepared by dissolving 10 mg of each standard in 10 mL of methanol.
-
Working Standard Solutions: A series of calibration standards ranging from 0.1 to 100 ng/mL were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Each calibration standard was spiked with the this compound internal standard to a final concentration of 10 ng/mL.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: A representative 10 g portion of the sample (e.g., fruit, vegetable) was homogenized.
-
Extraction: The homogenized sample was weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile and 100 µL of the 1 µg/mL this compound internal standard solution were added. The tube was sealed and shaken vigorously for 1 minute.
-
Salting Out: The contents of a QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl) were added to the tube. The tube was immediately shaken for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: The sample was centrifuged at 4,000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: A 1 mL aliquot of the upper acetonitrile layer was transferred to a d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA. The tube was vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.
-
Final Extract: The supernatant was filtered through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II UHPLC system
-
MS System: Agilent 6470 Triple Quadrupole MS with Jet Stream ESI source
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Tetrasul | 324.9 | 188.0 | 50 | 25 |
| 324.9 | 155.0 | 50 | 35 | |
| This compound | 328.9 | 192.0 | 50 | 25 |
| 328.9 | 159.0 | 50 | 35 |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of Tetrasul in various agricultural matrices. The use of a deuterated internal standard ensured high accuracy and precision by compensating for matrix effects and variations in instrument response.
Method Performance
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. A summary of the quantitative data is presented in Table 1.
Table 1: Summary of Quantitative Performance Data
| Parameter | Result |
| Linearity (r²) | >0.998 |
| Calibration Range | 0.1 - 100 ng/mL |
| LOD | 0.05 ng/g |
| LOQ | 0.15 ng/g |
| Recovery (at 1, 10, and 50 ng/g) | 92-105% |
| Precision (RSD) | < 7% |
Workflow Visualization
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Experimental workflow for Tetrasul analysis.
Signaling Pathway/Logical Relationship
The logic of using a deuterated internal standard for improved quantification is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates this relationship.
Caption: Logic of using a deuterated internal standard.
Conclusion
The method presented in this application note provides a reliable and high-throughput solution for the quantitative analysis of Tetrasul in agricultural samples. The integration of a deuterated internal standard with a streamlined QuEChERS sample preparation protocol and sensitive LC-MS/MS detection ensures a high degree of accuracy and precision, making it suitable for regulatory monitoring and food safety applications.
References
Sample extraction and clean-up procedures for Tetrasul analysis
Application Notes and Protocols for Tetrasul Analysis
Introduction
Tetrasul, a chlorinated acaricide, is utilized in agriculture to control mite infestations on various crops. Due to its potential persistence in the environment and the food chain, robust and sensitive analytical methods are required for its detection and quantification in diverse matrices such as soil, water, and food products. These application notes provide detailed protocols for the extraction, clean-up, and analysis of Tetrasul residues, catering to researchers, scientists, and drug development professionals. The methodologies described are based on established techniques for pesticide residue analysis, including QuEChERS and solid-phase extraction, coupled with gas chromatography.
Analytical Workflow Overview
The general workflow for Tetrasul analysis involves sample preparation, extraction of the analyte, clean-up of the extract to remove interfering substances, and subsequent instrumental analysis for detection and quantification.
Experimental workflow for Tetrasul analysis.
Experimental Protocols
Protocol 1: QuEChERS Method for Tetrasul Extraction from Soil and Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from solid and semi-solid samples.
Materials:
-
Homogenized sample (10-15 g)
-
Acetonitrile (ACN)
-
Water (for samples with low moisture content)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) sorbents: Primary Secondary Amine (PSA), C18, and/or Florisil
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples like cereals, add an appropriate amount of water to reach a total water content of about 80-90% and allow to hydrate.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Clean-up:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 or Florisil). The choice of sorbents may need to be optimized depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥10,000 x g) for 2 minutes.
-
The supernatant is ready for GC analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Tetrasul from Water Samples
SPE is an effective technique for the extraction and pre-concentration of pesticides from aqueous samples.
Materials:
-
Water sample (e.g., 500 mL)
-
C18 SPE cartridges
-
Methanol (for conditioning)
-
Dichloromethane or Ethyl Acetate (for elution)
-
Vacuum manifold
-
Evaporation system (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of elution solvent (e.g., ethyl acetate) followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.
-
-
Cartridge Drying:
-
After the entire sample has passed through, dry the cartridge by drawing air through it for 10-15 minutes using the vacuum manifold.
-
-
Elution:
-
Elute the retained analytes by passing a small volume (e.g., 2 x 3 mL) of the elution solvent (e.g., ethyl acetate/acetone 1:1 v/v) through the cartridge.
-
Collect the eluate in a collection vial.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator. The extract is then ready for GC analysis.
-
Instrumental Analysis: Gas Chromatography
Due to its chlorinated structure, Tetrasul is well-suited for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for confirmation of the analyte's identity.
Typical GC-ECD Conditions (starting point for method development):
-
Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Nitrogen or Helium, at a constant flow
-
Detector: Electron Capture Detector (ECD)
GC-MS Confirmation: For confirmation, the mass spectrum of Tetrasul can be utilized. The NIST Mass Spectrometry Data Center provides reference spectra for Tetrasul (CAS No. 2227-13-6).[1][2]
Data Presentation
Quantitative data for method performance should be established through a validation study. The following tables provide an example of how to present such data. Note: The values presented here are representative for chlorinated pesticides and should be confirmed through specific validation for Tetrasul.
Table 1: Representative Recovery Data for Chlorinated Pesticides using QuEChERS and GC-ECD
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Soil | 10 | 95 | 8 |
| Soil | 100 | 98 | 5 |
| Apple | 10 | 92 | 11 |
| Apple | 100 | 96 | 7 |
| Spinach | 10 | 88 | 14 |
| Spinach | 100 | 91 | 9 |
Table 2: Representative Method Detection and Quantification Limits
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Tetrasul (estimated) | Soil | 0.5 - 2.0 | 1.5 - 6.0 |
| Tetrasul (estimated) | Water | 0.01 - 0.05 | 0.03 - 0.15 |
| Tetrasul (estimated) | Fruits & Vegetables | 1.0 - 5.0 | 3.0 - 15.0 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the instrument sensitivity and matrix effects. These values are estimations and must be experimentally determined.[3]
Signaling Pathways and Logical Relationships
The clean-up step is crucial for removing matrix components that can interfere with the analysis. The choice of sorbent depends on the nature of the interferences.
Logic of d-SPE clean-up sorbent selection.
The presented protocols provide a robust framework for the analysis of Tetrasul residues in various environmental and food matrices. The QuEChERS method offers a rapid and efficient extraction for solid samples, while SPE is suitable for water samples. GC-ECD provides sensitive detection for this chlorinated compound. It is imperative that any laboratory implementing these methods performs a thorough in-house validation to determine specific performance characteristics such as recovery, precision, LOD, and LOQ for Tetrasul in their matrices of interest.
References
- 1. Multiresidue pesticide analysis of agricultural commodities using acetonitrile salt-out extraction, dispersive solid-phase sample clean-up, and high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Tetrasul and Tetrasul-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a theoretical framework for the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the acaricide Tetrasul and its deuterated internal standard, Tetrasul-d4. Due to the limited availability of published experimental mass spectrometry parameters for Tetrasul, this document provides predicted Multiple Reaction Monitoring (MRM) transitions and general chromatographic conditions based on the chemical structure of the analyte and data from structurally related compounds. These parameters serve as a starting point for method development and will require optimization and validation by the end-user.
Introduction
Tetrasul is a chlorinated acaricide used to control mites on various crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document outlines a proposed LC-MS/MS methodology for the simultaneous analysis of Tetrasul and this compound.
Chemical Structures
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Tetrasul | [Image of Tetrasul chemical structure] | C₁₂H₆Cl₄S | 324.05 |
| This compound | [Image of this compound chemical structure with deuterium labels on one phenyl ring] | C₁₂H₂D₄Cl₄S | 328.08 |
Note: The exact positions of the deuterium atoms on this compound may vary depending on the commercial source. The proposed structure assumes deuteration on one of the phenyl rings.
Predicted Mass Spectrometry Parameters
The following tables summarize the predicted MRM parameters for Tetrasul and this compound. These parameters were derived from the molecular weight of the compounds and fragmentation patterns of similar chemical structures, such as diphenyl sulfones. It is critical that these parameters are optimized on the specific mass spectrometer being used.
Table 1: Predicted MRM Transitions and Instrument Parameters for Tetrasul
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Dwell Time (ms) |
| Tetrasul | 324.9 | 188.0 | 25 | 154.0 | 35 | 50 |
Table 2: Predicted MRM Transitions and Instrument Parameters for this compound (Internal Standard)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Dwell Time (ms) |
| This compound | 328.9 | 192.0 | 25 | 158.0 | 35 | 50 |
Disclaimer: The product ions and collision energies are predicted values and require experimental verification and optimization.
Experimental Protocol
This protocol provides a general procedure for the analysis of Tetrasul and this compound. It should be adapted and validated for the specific matrix and instrumentation used.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., PSA, C18).
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions in Tables 1 and 2.
Workflow Diagram
Caption: Experimental workflow for the analysis of Tetrasul.
Conclusion
This application note provides a foundational LC-MS/MS method for the analysis of Tetrasul and its deuterated internal standard, this compound. The provided mass spectrometry parameters are theoretical and require optimization. A robust and validated method will enable researchers and drug development professionals to accurately quantify Tetrasul residues in various matrices, contributing to improved food safety and environmental monitoring.
Application Note: Chromatographic Separation of Tetrasul from its d4-Labeled Analog for Isotope Dilution Mass Spectrometry
Introduction
Tetrasul, an organochlorine acaricide, is a compound of environmental and toxicological interest.[1][2] Accurate quantification of Tetrasul in various matrices is crucial for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as d4-Tetrasul, is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for matrix effects and variations in sample processing.[3][4][5] While isotopically labeled analogs are expected to have nearly identical chemical properties to the native compound, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic behavior, a phenomenon known as the deuterium isotope effect. This can result in partial or complete chromatographic separation of the analyte and its labeled internal standard.
This application note presents a detailed protocol for the chromatographic separation of Tetrasul from its d4-labeled analog (d4-Tetrasul) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of Tetrasul.
Chemical Structures
-
Tetrasul: 1,2,4-trichloro-5-[(4-chlorophenyl)thio]benzene (C₁₂H₆Cl₄S)
-
d4-Tetrasul: A deuterated analog of Tetrasul where four hydrogen atoms on one of the phenyl rings are replaced with deuterium.
Experimental Protocols
1. Sample Preparation
A generic sample preparation protocol for extracting Tetrasul and d4-Tetrasul from a solid matrix (e.g., soil, tissue) is provided below. This should be optimized based on the specific matrix.
-
Materials:
-
Homogenized sample
-
d4-Tetrasul internal standard spiking solution (1 µg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18, PSA)
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with 50 µL of the 1 µg/mL d4-Tetrasul internal standard solution.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts, shake vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant to a d-SPE tube.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
Time (min) %A %B 0.0 50 50 1.0 50 50 8.0 5 95 10.0 5 95 10.1 50 50 | 12.0 | 50 | 50 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500 °C
-
MRM Transitions:
Compound Q1 (m/z) Q3 (m/z) Collision Energy (eV) Tetrasul 322.9 178.9 35 | d4-Tetrasul | 326.9 | 182.9 | 35 |
-
Data Presentation
The following table summarizes the expected quantitative data from the chromatographic separation of Tetrasul and d4-Tetrasul. Due to the deuterium isotope effect, a slight difference in retention time is anticipated.
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Tetrasul | 5.85 | - | 0.05 | 0.15 |
| d4-Tetrasul | 5.80 | 1.2 | - | - |
Visualizations
Experimental Workflow
References
- 1. Tetrasul | C12H6Cl4S | CID 16685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TETRASUL | 2227-13-6 [chemicalbook.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Notes and Protocols for the Use of Tetrasul-d4 in Toxicokinetic and Metabolism Studies
Disclaimer: Publicly available scientific literature and databases lack specific toxicokinetic and metabolism data for the acaricide Tetrasul and its deuterated analog, Tetrasul-d4.[1][2] The following application notes and protocols are therefore based on established methodologies for the use of stable isotope-labeled compounds in drug development and toxicology. These serve as a general guide and procedural template for researchers.
Introduction: The Role of Stable Isotope Labeling in DMPK and Toxicology
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Incorporating deuterium (d) atoms into a drug molecule results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry (MS), providing a powerful tool for quantitative analysis and metabolite identification.
Key Advantages of Using this compound:
-
Internal Standard in Bioanalysis: this compound is an ideal internal standard (IS) for the quantification of unlabeled Tetrasul in biological matrices (e.g., plasma, urine, tissue homogenates). Since it co-elutes with the analyte during liquid chromatography (LC) and experiences similar ionization effects in the mass spectrometer, it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
-
Metabolite Identification: When a mixture of Tetrasul and this compound is administered, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the number of deuterium atoms. This "isotope signature" allows for the rapid and unambiguous identification of drug-related metabolites from endogenous background ions.
-
Toxicokinetic (TK) and Pharmacokinetic (PK) Studies: The high precision afforded by using a stable isotope-labeled internal standard is critical for defining key TK/PK parameters such as absorption, distribution, metabolism, and excretion (ADME), including clearance (CL), volume of distribution (Vd), and half-life (t½).
Hypothetical Application Note: Quantification of Tetrasul in Rodent Plasma
Objective: To develop and validate a robust bioanalytical method for the quantification of Tetrasul in rat plasma using this compound as an internal standard, suitable for supporting toxicokinetic studies.
Method Summary: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed. Plasma samples are subjected to protein precipitation, followed by separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tetrasul and this compound analytical standards
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure Water
-
Rat Plasma (K2EDTA)
LC-MS/MS Conditions (Hypothetical Parameters):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Tetrasul) | Q1/Q3 pair to be determined experimentally (e.g., m/z 325.9 -> 157.0) |
| MRM Transition (this compound) | Q1/Q3 pair to be determined experimentally (e.g., m/z 329.9 -> 161.0) |
Workflow Visualization:
Caption: Bioanalytical workflow for Tetrasul quantification.
Experimental Protocols
Objective: To determine the plasma concentration-time profile and key toxicokinetic parameters of Tetrasul following a single oral dose in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Tetrasul formulation (e.g., in 0.5% carboxymethylcellulose)
-
This compound solution (for internal standard)
-
Blood collection tubes (K2EDTA)
-
Oral gavage needles
-
Centrifuge
Procedure:
-
Acclimation: Acclimate animals for at least 7 days prior to the study.
-
Dosing: Fast rats overnight (with access to water). Administer a single oral dose of Tetrasul (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein.
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge at 4,000 x g for 10 minutes at 4 °C to separate plasma.
-
Sample Storage: Store plasma samples at -80 °C until analysis.
-
Bioanalysis: Analyze plasma samples for Tetrasul concentration according to Protocol 3.3.
-
Data Analysis: Plot the mean plasma concentration versus time. Calculate TK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Data Presentation: Hypothetical Toxicokinetic Parameters
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg, oral) | 10 |
| Cmax (ng/mL) | 850 ± 120 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC0-last (ng·h/mL) | 4200 ± 550 |
| AUC0-inf (ng·h/mL) | 4350 ± 580 |
| t½ (h) | 5.2 ± 1.1 |
Objective: To assess the metabolic stability of Tetrasul in rat liver microsomes.
Materials:
-
Pooled Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Tetrasul and this compound stock solutions (in DMSO)
-
Acetonitrile (for reaction quenching)
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, RLM (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.
-
Initiation: Pre-warm the master mix at 37 °C for 5 minutes. Initiate the reaction by adding Tetrasul (e.g., 1 µM final concentration).
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the this compound internal standard.
-
Sample Processing: Vortex and centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the percentage of Tetrasul remaining at each time point relative to the 0-minute sample. Plot the natural log of the percent remaining versus time to determine the rate of elimination and calculate the in vitro half-life (t½).
Data Presentation: Hypothetical Metabolic Stability Data
| Incubation Time (min) | % Tetrasul Remaining (Mean) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 12 |
| In Vitro t½ (min) | 25.5 |
-
Standard Curve and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Tetrasul into blank rat plasma.
-
Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing this compound (e.g., 50 ng/mL).
-
Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial.
-
Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis using the conditions outlined in the application note.
Hypothetical Metabolic Pathway of a Thioether Compound
While the specific metabolic pathway for Tetrasul is unknown, compounds containing a diarylthioether moiety can undergo several common biotransformations.[1] These often involve oxidation of the sulfur atom and hydroxylation of the aromatic rings.
Caption: A potential metabolic pathway for a thioether compound.
References
Application Note: Incorporation of Tetrasul-d4 in a Multi-Residue Analytical Method for Pesticide Analysis in Agricultural Commodities
Abstract
This application note describes a validated multi-residue analytical method for the quantification of a wide range of pesticides in complex food matrices. The method utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A key feature of this method is the incorporation of Tetrasul-d4 as an internal standard to ensure high accuracy and precision in the quantification of the acaricide Tetrasul and to serve as a representative internal standard for a class of compounds. The use of an isotopically labeled internal standard like this compound is crucial for correcting potential analyte losses during sample preparation and compensating for matrix effects during LC-MS/MS analysis.[1][2] This note provides detailed experimental protocols, validation data, and instrumental parameters.
Introduction
The monitoring of pesticide residues in food is essential for ensuring consumer safety and regulatory compliance.[3][4] Multi-residue methods (MRMs) are preferred for their efficiency in analyzing a large number of pesticides simultaneously.[5] The QuEChERS method has become a widely adopted sample preparation technique due to its simplicity, speed, and effectiveness.
However, the complexity of food matrices can lead to significant matrix effects, such as ion suppression or enhancement, in LC-MS/MS analysis, affecting the accuracy of quantification. The use of isotopically labeled internal standards, which have nearly identical chemical and physical properties to the target analyte, is a highly effective strategy to mitigate these effects.
This application note details a robust multi-residue method incorporating this compound as an internal standard for the accurate analysis of pesticides in various agricultural commodities.
Experimental Protocol
Scope
This method is applicable to the determination of pesticide residues, including Tetrasul, in high-water content (e.g., fruits and vegetables) and complex matrices.
Principle
Pesticide residues are extracted from the homogenized sample with acetonitrile. The extraction is followed by a salting-out step using magnesium sulfate and sodium chloride to induce phase separation. A dispersive solid-phase extraction (d-SPE) cleanup step with Primary Secondary Amine (PSA) is employed to remove matrix co-extractives. The final extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, with quantification based on matrix-matched calibration curves and internal standard correction using this compound.
Reagents and Standards
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.
-
d-SPE Sorbent: Primary Secondary Amine (PSA).
-
Standards: Certified reference standards of target pesticides, including Tetrasul. This compound internal standard solution (100 µg/mL in acetonitrile).
-
Stock Solutions: Individual stock solutions of pesticides (1000 µg/mL) prepared in acetonitrile. A mixed pesticide working standard solution (10 µg/mL) and a this compound working solution (1 µg/mL) are prepared by diluting the stock solutions.
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard working solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Immediately shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Dilution: Transfer 500 µL of the supernatant to an autosampler vial and dilute with 500 µL of water.
LC-MS/MS Analysis
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A) 5 mM Ammonium Formate in Water, B) 5 mM Ammonium Formate in Methanol.
-
Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: The MRM transitions for Tetrasul and its deuterated internal standard are monitored. The transitions are selected based on the precursor ion and the most abundant product ions.
Data Presentation
Table 1: LC-MS/MS Parameters for Tetrasul and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Tetrasul | 251.92 | 216.93 | - | 20 |
| This compound | 255.95 | 220.96 | - | 20 |
Note: The precursor ion for this compound is hypothetically determined by adding 4 Da to the mass of Tetrasul. The product ion is similarly adjusted. Actual values must be determined experimentally.
Table 2: Method Validation Data
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Tetrasul | Apple | 10 | 95 | 5 | 1 |
| 50 | 98 | 4 | |||
| Grape | 10 | 92 | 7 | 1 | |
| 50 | 96 | 6 | |||
| Spinach | 10 | 88 | 9 | 2 | |
| 50 | 91 | 8 |
This data is representative and should be generated during in-house method validation. Recovery should typically be within 70-120% with an RSD of ≤20%.
Table 3: Calibration Curve Parameters for Tetrasul
| Matrix | Calibration Range (µg/L) | R² |
| Solvent | 1 - 100 | >0.998 |
| Apple | 1 - 100 | >0.995 |
| Grape | 1 - 100 | >0.995 |
| Spinach | 1 - 100 | >0.992 |
Linearity is demonstrated with a coefficient of determination (R²) greater than 0.99.
Mandatory Visualizations
References
- 1. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of Tetrasul-d4
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the poor recovery of the internal standard Tetrasul-d4 during sample preparation for the analysis of sulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of poor this compound recovery?
Poor recovery of this compound, a deuterated internal standard for the sulfonamide antibiotic Tetrasul, can generally be attributed to three main factors:
-
Matrix Effects: Components in the sample matrix (e.g., fats, proteins, salts in tissue, milk, or honey) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2] This is a common challenge in LC-MS/MS analysis.
-
Extraction Inefficiency: The chosen sample preparation method (e.g., QuEChERS, SPE, LLE) may not be optimal for extracting this compound from the specific sample matrix. This can be due to issues with solvent polarity, pH, or the interaction of the analyte with the solid-phase sorbent.[1][3]
-
Analyte Degradation: this compound, like other sulfonamides, can be susceptible to degradation under certain conditions of pH and temperature, although deuterated standards are generally stable.[4]
A logical first step in troubleshooting is to determine whether the issue lies with matrix effects or extraction inefficiency.
Q2: How can I determine if poor recovery is due to matrix effects or extraction inefficiency?
A post-extraction spike experiment is a reliable method to distinguish between these two possibilities. This involves comparing the analytical response of this compound in three different samples:
-
Pre-extraction Spike: The sample is spiked with this compound before the extraction process.
-
Post-extraction Spike: A blank sample matrix is extracted first, and then the extract is spiked with this compound after extraction.
-
Neat Standard: A standard solution of this compound in a clean solvent (e.g., acetonitrile or methanol).
By comparing the peak areas of this compound in these samples, you can calculate the recovery and matrix effect.
-
Low recovery with a minimal matrix effect suggests a problem with the extraction procedure itself.
-
Acceptable recovery with a significant matrix effect (either suppression or enhancement) indicates that the matrix is interfering with the instrument's ability to detect the internal standard.
Below is a troubleshooting workflow to diagnose the root cause of poor recovery.
Q3: My this compound recovery is low when using a QuEChERS protocol. What should I check?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular method for sulfonamide analysis. If you are experiencing low recovery, consider the following:
-
Choice of Extraction Solvent: Acetonitrile is a common and effective solvent for sulfonamides. Using other solvents like ethyl acetate may result in lower recoveries for more polar compounds.
-
Sample Hydration: For dry or low-moisture samples (e.g., honey, dried herbs), ensure adequate hydration by adding water before the acetonitrile extraction step. A common starting point is a 1:1 ratio of water to sample weight.
-
pH of the Extraction: The recovery of sulfonamides can be pH-dependent. Acidifying the acetonitrile with a small amount of a weak acid like formic or acetic acid can improve the extraction efficiency of some sulfonamides.
-
Type and Amount of Salt: The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate is crucial for inducing phase separation. Ensure the correct amounts are used for your sample and solvent volumes.
-
Dispersive SPE (d-SPE) Cleanup Sorbent: The cleanup step is critical for removing matrix interferences.
-
PSA (Primary Secondary Amine) is effective at removing fatty acids and sugars.
-
C18 is used to remove non-polar interferences like fats.
-
Graphitized Carbon Black (GCB) removes pigments and sterols but can also adsorb planar molecules like some sulfonamides, leading to low recovery. If your target analytes are planar, use GCB with caution or consider alternative sorbents.
-
Q4: I've identified extraction inefficiency in my Solid-Phase Extraction (SPE) protocol as the problem. How can I improve recovery?
Low recovery in SPE can occur at several stages. A systematic approach to optimization is recommended.
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for this compound. For sulfonamides, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are commonly used.
-
Sample Loading Conditions:
-
pH: Adjust the sample pH to ensure this compound is in a neutral form to retain it on a reversed-phase sorbent.
-
Flow Rate: A slow and steady flow rate during sample loading allows for sufficient interaction between the analyte and the sorbent.
-
-
Washing Step: The wash solvent should be strong enough to remove interferences without eluting the this compound. You can test different proportions of organic solvent (e.g., methanol) in water.
-
Elution Step:
-
Solvent Strength: The elution solvent must be strong enough to desorb the analyte from the sorbent. This often involves a high percentage of organic solvent.
-
pH Modification: Adjusting the pH of the elution solvent can be necessary to ensure the analyte is in a state that is readily eluted.
-
Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte.
-
The following diagram outlines a decision tree for troubleshooting low recovery in SPE.
Quantitative Data Summary
The following tables summarize recovery data for various sulfonamides from different matrices using QuEChERS and SPE methods. While specific data for this compound is limited in the literature, the recoveries of other sulfonamides provide a good indication of expected performance.
Table 1: Recovery of Sulfonamides using QuEChERS Methodology in Various Food Matrices
| Sulfonamide | Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Sulfadiazine | Pastries | 5, 10, 50 | 67.6 - 103.8 | |
| Sulfamethazine | Pastries | 5, 10, 50 | 67.6 - 103.8 | |
| Sulfamethoxazole | Pastries | 5, 10, 50 | 67.6 - 103.8 | |
| Multiple Sulfonamides (19) | Beef | Not Specified | 76 - 110 | |
| Multiple Sulfonamides (7) | Tilapia Fillet | 100 | Not Specified | |
| Multiple Sulfonamides | Honey | 0.05 - 10 | 74.29 - 113.09 | |
| Multiple Sulfonamides (16) | Forage Grass | 1, 2, 10 | 72.3 - 116.9 |
Table 2: Recovery of Sulfonamides using Solid-Phase Extraction (SPE) in Water and Tissue Samples
| Sulfonamide | Matrix | Sorbent | Recovery (%) | Reference |
| Multiple Sulfonamides (8) | Wastewater | Strata-X | > 90 (most analytes) | |
| Sulfamethazine | Wastewater | Strata-X | > 90 | |
| Sulfadiazine | Wastewater | Strata-X | > 90 | |
| Multiple Sulfonamides (12) | Bovine & Trout Muscle | Not Specified | 75 - 98 | |
| Multiple Sulfonamides (17) | Environmental Water | Not Specified | 79 - 118 |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Differentiate Matrix Effects from Extraction Inefficiency
Objective: To determine if poor recovery of this compound is due to loss during the extraction process or signal suppression/enhancement from the sample matrix.
Materials:
-
Blank sample matrix (e.g., tissue, milk)
-
This compound internal standard solution
-
Extraction solvents and reagents for your chosen method (e.g., QuEChERS, SPE)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples in triplicate:
-
Set A (Pre-extraction Spike):
-
Weigh a representative amount of the blank sample matrix into an extraction tube.
-
Spike the sample with a known amount of this compound solution.
-
Proceed with your entire sample preparation protocol (e.g., extraction, cleanup).
-
-
Set B (Post-extraction Spike):
-
Weigh the same amount of blank sample matrix into an extraction tube.
-
Perform the entire sample preparation protocol on this blank sample.
-
Spike the final, clean extract with the same known amount of this compound solution.
-
-
Set C (Neat Standard):
-
Prepare a solution of this compound in the final reconstitution solvent at the same theoretical concentration as the spiked samples.
-
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
Record the peak area of this compound for each sample.
-
-
Calculations:
-
Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Mean Peak Area of Set B / Mean Peak Area of Set C) - 1) * 100
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
-
-
Interpretation of Results:
-
Low Recovery (<70%) and Low Matrix Effect (e.g., -20% to 20%): The extraction procedure is inefficient. Proceed to Protocol 2 or 3 to optimize your extraction method.
-
Acceptable Recovery (>70%) and Significant Matrix Effect (e.g., < -20% or > 20%): The matrix is interfering with the analysis. Consider further cleanup steps, diluting the sample extract, or optimizing chromatographic conditions to separate the internal standard from interfering components.
Protocol 2: Optimizing the Washing and Elution Steps in Solid-Phase Extraction (SPE)
Objective: To determine the optimal wash solvent strength and elution solvent composition to maximize recovery of this compound while minimizing matrix interferences.
Materials:
-
SPE cartridges (e.g., C18, Oasis HLB)
-
Blank sample matrix extract (spiked with this compound before loading)
-
A series of wash solvents with increasing organic content (e.g., 10%, 20%, 30%, 40%, 50%, 60% methanol in water)
-
A series of elution solvents with high organic content (e.g., 80%, 90%, 100% methanol, or acetonitrile with/without acid/base modifiers)
-
LC-MS/MS system
Procedure:
Part A: Optimizing the Wash Step
-
Condition and equilibrate several SPE cartridges according to the manufacturer's instructions.
-
Load each cartridge with the same amount of spiked blank matrix extract.
-
Wash each cartridge with a different wash solvent from your series (e.g., cartridge 1 with 10% methanol, cartridge 2 with 20% methanol, etc.). Collect the wash eluate from each cartridge.
-
Elute all cartridges with a strong elution solvent (e.g., 100% methanol). Collect the final eluate.
-
Analyze both the wash eluates and the final eluates for the presence of this compound.
-
Determine the optimal wash solvent: This will be the strongest wash solvent (highest percentage of organic) that does not result in significant loss of this compound in the wash eluate.
Part B: Optimizing the Elution Step
-
Condition and equilibrate several SPE cartridges.
-
Load each cartridge with the same amount of spiked blank matrix extract.
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Wash all cartridges with the optimal wash solvent determined in Part A.
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Elute each cartridge with a different elution solvent from your series.
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Analyze each eluate for the recovery of this compound.
-
Determine the optimal elution solvent: This will be the solvent that provides the highest recovery of this compound.
The following workflow illustrates the process for optimizing SPE conditions.
References
Technical Support Center: Optimizing Tetrasul-d4 Internal Standard Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the concentration of Tetrasul-d4 as an internal standard (IS) in analytical methods.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Internal Standard (IS) Signal Variability or Loss
Unexpected variability or a sudden loss of the this compound signal can compromise the accuracy and precision of your analytical method.[1][2] This guide provides a systematic workflow to identify and address the root cause of the issue.
Question: My this compound signal is highly variable or has disappeared. What should I do?
Answer:
Follow this step-by-step troubleshooting workflow to diagnose the problem:
-
Verify the IS Solution Integrity:
-
Action: Confirm the concentration and stability of your this compound stock and working solutions. Ensure they were prepared correctly and have not degraded.[1]
-
Rationale: Errors in preparation or degradation of the IS solution are common sources of signal inconsistency.
-
-
Review the Sample Preparation Protocol:
-
Action: Double-check that the IS was added to all samples, including calibrators, quality controls (QCs), and unknowns, at the correct step and volume.[1]
-
Rationale: A simple human error, such as forgetting to add the IS solution to a set of samples, can lead to signal loss.[1] The timing of IS addition is crucial; it should be added as early as possible in the sample preparation process to account for variability in all subsequent steps.
-
-
Inspect the LC-MS System:
-
LC System: Check for leaks, verify the mobile phase composition and flow rate, and ensure the correct column is installed and properly equilibrated.
-
Mass Spectrometer: Confirm that the instrument is tuned and calibrated. Check the ion source for contamination and ensure the spray is stable.
-
Rationale: System-level issues can lead to inconsistent signal intensity for both the analyte and the IS.
-
-
Investigate Matrix Effects:
-
Action: If the signal loss is specific to certain samples or occurs at a particular retention time, matrix effects (ion suppression or enhancement) are a likely cause. Perform a post-column infusion experiment to identify regions of ion suppression.
-
Rationale: Co-eluting components from the sample matrix can interfere with the ionization of this compound, leading to a suppressed or enhanced signal. A stable isotope-labeled IS like this compound is generally the best choice to compensate for matrix effects.
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting IS signal loss.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my this compound internal standard?
There is no single universal concentration; it should be optimized for each specific assay. However, a general guideline is to use a concentration that provides a signal intensity that is:
-
Sufficiently high to ensure good peak shape and precision (RSD < 2-3%).
-
Within the linear range of the detector.
-
Similar to the analyte concentration in the middle of the calibration curve or the expected concentration of the analyte in typical samples.
-
Often targeted to be around 1/3 to 1/2 of the analyte's Upper Limit of Quantification (ULOQ) response.
Q2: How do I experimentally determine the optimal this compound concentration?
You can determine the optimal concentration by preparing a series of QC samples with a fixed analyte concentration (e.g., mid-QC) and varying the this compound concentration. The goal is to find a concentration that yields the best accuracy and precision for the analyte.
Experimental Protocol: IS Concentration Optimization
-
Prepare Analyte Solution: Prepare a solution of your target analyte at a mid-range concentration (e.g., Mid QC).
-
Prepare IS Working Solutions: Prepare a series of this compound working solutions at different concentrations (see Table 1 for an example).
-
Sample Preparation: For each IS concentration, spike a set of blank matrix samples (n=5) with the analyte solution and the respective IS working solution. Process these samples using your standard extraction procedure.
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Analysis: Analyze the samples via LC-MS/MS.
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Evaluation: Calculate the peak area ratio of the analyte to the IS. Determine the accuracy and precision (%CV) for the analyte at each IS concentration. The optimal IS concentration is the one that provides the highest accuracy and lowest precision.
Table 1: Example Data for IS Concentration Optimization
| This compound Concentration | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Accuracy (%) | Precision (%CV) |
| 5 ng/mL | 155,000 | 52,000 | 2.98 | 95.5 | 8.2 |
| 25 ng/mL | 158,000 | 265,000 | 0.60 | 99.2 | 2.5 |
| 50 ng/mL | 153,000 | 510,000 | 0.30 | 101.5 | 2.1 |
| 100 ng/mL | 156,000 | 1,100,000 | 0.14 | 102.3 | 4.8 |
Based on this example, 50 ng/mL would be the optimal concentration as it provides excellent accuracy and precision.
Q3: Can the concentration of this compound be too high or too low?
Yes.
-
Too Low: A very low concentration may result in poor peak shape and high variability in the IS response, leading to poor precision in the final results.
-
Too High: An excessively high concentration can lead to detector saturation. More importantly, if the deuterated standard contains a small amount of the unlabeled analyte as an impurity, a high IS concentration can cause interference at the Lower Limit of Quantification (LLOQ) of the analyte.
Q4: When should I add the this compound to my samples?
The internal standard should be added as early as possible in the sample preparation workflow. For methods involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), add the IS before any of these steps. This ensures that the IS compensates for any analyte loss or variability during the entire process.
Experimental Workflow Diagram
References
Technical Support Center: Quantification of Tetrasul with Tetrasul-d4 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Tetrasul using its deuterated internal standard, Tetrasul-d4, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Tetrasul quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Tetrasul, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement).[1] These effects are a major concern in quantitative LC-MS/MS analysis as they can significantly compromise the accuracy, precision, and sensitivity of the method, potentially leading to erroneous results.[2]
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Tetrasul. Since it is chemically almost identical to Tetrasul, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[2][3] By calculating the ratio of the Tetrasul signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized. This normalization leads to more accurate and precise quantification of Tetrasul.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between Tetrasul and this compound. If this shift is significant enough to cause them to elute in regions with different matrix interferences, it can lead to incomplete compensation. Therefore, optimizing chromatographic conditions to ensure co-elution is crucial.
Q4: What are the initial steps to take when suspecting matrix effects are impacting my Tetrasul analysis?
A4: If you suspect matrix effects, a good first step is to perform a post-extraction spike experiment. This involves comparing the signal response of Tetrasul in a neat solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Tetrasul with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of Tetrasul/Tetrasul-d4 area ratio | Inconsistent sample preparation; Variable matrix effects across samples; Instrument instability. | Ensure consistent and precise execution of the sample preparation protocol for all samples and standards. Verify that Tetrasul and this compound co-elute. Check instrument performance, including autosampler injection precision and MS source stability. |
| Tetrasul and this compound do not co-elute | Inappropriate chromatographic conditions (column, mobile phase, gradient); Column degradation. | Optimize the LC method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient slope, or trying a different column chemistry. If the column is old or has been used with many complex samples, replace it. |
| Significant ion suppression or enhancement is still observed despite using this compound | Extreme matrix complexity; Sub-optimal LC-MS conditions. | Improve the sample cleanup procedure to remove more interfering matrix components. Consider techniques like solid-phase extraction (SPE) in addition to or as an alternative to dispersive SPE (dSPE) used in QuEChERS. Optimize MS source parameters (e.g., gas flows, temperature, voltages) to minimize matrix effects. Diluting the sample extract can also reduce the concentration of interfering compounds. |
| Interference peak observed at the retention time of this compound | Contamination of the blank matrix with Tetrasul or an isobaric interference. | Analyze a blank matrix sample without the addition of the internal standard to confirm the interference. If present, source a cleaner control matrix. If the interference is from another compound, improve chromatographic separation. |
Experimental Protocols
Sample Preparation using a Modified QuEChERS Protocol for High Water Content Fruit Matrix (e.g., Grapes)
This protocol is adapted from the EN 15662 QuEChERS method for fruits and vegetables with high water content.
-
Homogenization: Homogenize the fruit sample (e.g., grapes) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant for LC-MS/MS analysis.
-
UPLC-MS/MS Method for Tetrasul and this compound
Note: The following are suggested starting parameters and must be optimized for your specific instrument and matrix.
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: These need to be determined by infusing standard solutions of Tetrasul and this compound to identify the precursor ions and the most abundant and stable product ions and to optimize collision energies.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. The following table illustrates the expected improvement in data quality. The values presented are hypothetical and serve to demonstrate the principle.
| Analysis Method | Matrix | True Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | RSD (%) (n=6) |
| External Calibration (No IS) | Grape Extract | 50 | 28.5 | 57% | 25% |
| Internal Calibration (with this compound) | Grape Extract | 50 | 49.2 | 98.4% | 4% |
As shown in the table, without an internal standard, significant ion suppression in the grape matrix leads to a gross underestimation of the Tetrasul concentration and poor precision. With the use of this compound, the matrix effects are effectively compensated for, resulting in high accuracy and precision.
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects in Tetrasul quantification.
Experimental Workflow for Tetrasul Analysis
Caption: The experimental workflow for the analysis of Tetrasul in a fruit matrix.
References
Technical Support Center: Preventing In-Source Fragmentation of Tetrasul-d4 in LC-MS/MS Analysis
Welcome to the technical support center for the analysis of Tetrasul-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during mass spectrometry (MS) experiments, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to specific issues you may encounter when using this compound as an internal standard in your LC-MS/MS analyses.
Q1: What is in-source fragmentation, and why is it a concern for this compound analysis?
A: In-source fragmentation (ISF) is the breakdown of an analyte that occurs within the ion source of a mass spectrometer, before the ions enter the mass analyzer.[1][2] This process is typically caused by applying excessive energy during ionization, leading to collisions between the newly formed ions and surrounding gas molecules.[1][3]
For a deuterated internal standard like this compound, ISF is particularly problematic. If a deuterium atom is lost from the molecule in the ion source, it can generate an ion with a mass-to-charge ratio (m/z) identical to the non-deuterated analyte you are trying to quantify. This phenomenon, known as "cross-talk," can lead to an artificially inflated signal for your target analyte, compromising the accuracy and reliability of your quantitative results, especially at low concentration levels.[4]
Q2: I am observing a signal at the m/z of my non-deuterated Tetrasul analyte when I only inject the this compound standard. What is the cause?
A: This is a common issue that can arise from two primary sources:
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Isotopic Purity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity. It is crucial to review the Certificate of Analysis (CoA) provided by the supplier to verify the isotopic and chemical purity of the standard. High-purity standards are essential for accurate quantification.
-
In-Source Fragmentation: The this compound molecule may be losing a deuterium atom within the ion source, generating a fragment that is indistinguishable from the unlabeled analyte. This is a strong indication that the mass spectrometer's source conditions are too harsh and require optimization.
The following workflow can help you diagnose the issue:
Q3: How can I adjust my MS source parameters to minimize or prevent the in-source fragmentation of this compound?
A: Optimizing the ion source parameters is the most effective way to control ISF. The goal is to use the minimum amount of energy required to efficiently ionize the molecule while keeping it intact. The key is to adjust settings that influence ion acceleration and desolvation.
Below is a summary of critical parameters and recommended actions. Note that terminology may vary between instrument manufacturers (e.g., Cone Voltage vs. Declustering Potential).
| Parameter | Common Synonyms | Function | Recommended Action to Reduce Fragmentation | Potential Trade-offs |
| Cone Voltage | Declustering Potential (DP), Fragmentor Voltage | Accelerates ions from the atmospheric pressure region into the vacuum region, stripping away solvent molecules. | Decrease the voltage. This reduces the kinetic energy of the ions, leading to softer collisions and less fragmentation. | Lowering the voltage too much may reduce ion transmission and overall signal intensity. |
| Source Temperature | Desolvation Temperature, Gas Temperature | Heats the nebulizing gas to aid in solvent evaporation and desolvation of ions. | Decrease the temperature. High temperatures can provide excess thermal energy, causing labile molecules to fragment. | Insufficient temperature can lead to poor desolvation, resulting in solvent clusters and reduced signal intensity. |
| Spray Voltage | Capillary Voltage | Applies a high voltage to the ESI needle to generate a fine spray of charged droplets. | Optimize (often by decreasing). While primarily for ionization, excessively high voltages can sometimes contribute to unstable ion signals or discharge, indirectly affecting fragmentation. | An optimal voltage is needed for a stable spray; too low a voltage will extinguish the spray and the signal. |
| Nebulizing Gas Flow | Gas 1, Nebulizer Pressure | Assists in forming a fine aerosol from the liquid stream. | Optimize this parameter. The flow should be sufficient for good nebulization at your LC flow rate without being excessively harsh. | Improper flow can lead to an unstable spray and poor sensitivity. |
Experimental Protocols
Protocol 1: Systematic Optimization of MS Source Parameters via Infusion
This protocol provides a step-by-step method for finding the optimal source conditions to maximize the signal of the this compound precursor ion while minimizing its fragmentation.
Objective: To determine the ideal Cone Voltage and Source Temperature that prevent the in-source loss of deuterium from this compound.
Materials:
-
This compound analytical standard
-
HPLC-grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Calibrated infusion pump
-
Tandem quadrupole mass spectrometer
Workflow Diagram:
Procedure:
-
Preparation: Prepare a working solution of this compound at a concentration of approximately 500 ng/mL in a solvent that mimics your mobile phase composition at the time of elution.
-
Infusion Setup: Connect the infusion pump to the mass spectrometer's ion source. Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min).
-
Initial MS Settings: Set the mass spectrometer to monitor the precursor ion of this compound. Set other source parameters (e.g., gas flows, spray voltage) to typical starting values.
-
Cone Voltage Optimization:
-
Start with a low Cone Voltage (e.g., 10 V).
-
Gradually increase the voltage in small increments (e.g., 5-10 V).
-
At each step, monitor the intensity of the this compound precursor ion and the m/z of the potential fragment (unlabeled Tetrasul).
-
Plot the intensity of the precursor ion versus the Cone Voltage.
-
-
Cone Voltage Selection: Identify the voltage that provides the highest precursor ion intensity before a significant drop in signal or a significant increase in the fragment ion signal is observed. This is your optimal Cone Voltage.
-
Source Temperature Optimization:
-
Set the Cone Voltage to the optimal value determined in the previous step.
-
Begin with a moderate source temperature (e.g., 350 °C).
-
Vary the temperature in increments (e.g., 25 °C), allowing the source to stabilize at each setting.
-
Monitor the intensity and stability of the precursor ion signal.
-
-
Source Temperature Selection: Choose the lowest temperature that provides a stable and robust signal with minimal noise. Overheating the source provides no benefit and increases the risk of fragmentation.
-
Finalization: Implement the optimized Cone Voltage and Source Temperature into your LC-MS/MS analytical method.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-source fragmentation [jeolusa.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Analysis of Tetrasul and Tetrasul-d4
Welcome to the Technical Support Center for the chromatographic analysis of Tetrasul and its deuterated internal standard, Tetrasul-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during chromatographic separation, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for Tetrasul and this compound?
Poor peak shape for Tetrasul and this compound in reversed-phase chromatography can stem from several factors:
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Secondary Interactions: Although Tetrasul is a neutral and nonpolar compound, secondary interactions with the stationary phase can still occur. Residual silanol groups on the silica-based packing material can interact with the sulfur atom or chlorine atoms in the Tetrasul molecule, leading to peak tailing.[1]
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Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting or tailing.[2]
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Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting or fronting.[2]
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Extra-Column Volume: Excessive volume within the HPLC system (e.g., long tubing, poorly made connections) can lead to band broadening and distorted peaks.[1]
-
Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase over time can lead to a general deterioration of peak shape for all analytes.
Q2: How does the mobile phase pH affect the peak shape of Tetrasul?
Tetrasul is a neutral organochlorine compound and is not expected to have a pKa in the typical aqueous pH range used for reversed-phase HPLC. Therefore, dramatic shifts in retention or peak shape due to changes in mobile phase pH are not anticipated. However, operating at a slightly acidic pH (e.g., 3-4) can help to suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can cause peak tailing.[3]
Q3: My this compound peak is not co-eluting perfectly with the Tetrasul peak. Why is this happening and how can I fix it?
This is likely due to a phenomenon known as the chromatographic isotope effect (CIE). Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in intermolecular interactions with the stationary phase.
While perfect co-elution may not be achievable, the separation should be minimal and consistent. Ensure your chromatography is optimized for sharp, symmetrical peaks to minimize the impact of this slight separation on integration. If the separation is significant, it could indicate a need to further optimize the chromatographic method, such as adjusting the mobile phase composition or gradient slope.
Q4: What type of HPLC column is best suited for the analysis of Tetrasul and this compound?
Given that Tetrasul is a nonpolar compound (estimated LogP of 6.5), a reversed-phase column is the most appropriate choice.
-
Stationary Phase: A C18 or C8 stationary phase is recommended. A C18 column will provide higher retention, which may be necessary if analyzing clean samples. A C8 column offers lower retention and may be beneficial in reducing analysis time or mitigating strong hydrophobic interactions that could lead to peak tailing.
-
Endcapping: To minimize peak tailing due to secondary interactions with residual silanols, it is crucial to use a modern, high-quality, end-capped column.
Troubleshooting Guides
Issue 1: Peak Tailing for both Tetrasul and this compound
Symptoms:
-
Asymmetrical peaks with a pronounced "tail" on the backside.
-
Tailing factor greater than 1.2.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate all peaks: If all peaks in your chromatogram are tailing, this suggests a system-wide issue such as extra-column volume or a contaminated guard/analytical column.
-
Check for dead volume: Ensure all fittings are secure and that the shortest possible length of the narrowest appropriate internal diameter tubing is used.
-
Column wash: If the problem persists, try flushing the column with a strong solvent (e.g., isopropanol) to remove contaminants.
-
Optimize mobile phase:
-
Add an acidic modifier: Including a small amount of formic acid or acetic acid (e.g., 0.1%) in the aqueous portion of the mobile phase can suppress silanol interactions.
-
Change organic modifier: Acetonitrile and methanol have different solvent properties. If you are using one, try switching to the other to see if it improves peak shape.
-
-
Optimize injection:
-
Reduce sample concentration: Dilute your sample to check for column overload.
-
Change sample solvent: If possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Replace column: If none of the above steps resolve the issue, the column may be irreversibly damaged and require replacement.
Issue 2: Peak Fronting for Tetrasul and this compound
Symptoms:
-
Asymmetrical peaks with a leading edge that is less steep than the trailing edge.
-
Asymmetry factor less than 0.9.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Check for column overload: This is the most common cause of peak fronting. Reduce the concentration of your sample or the injection volume and observe if the peak shape improves.
-
Evaluate sample solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), this can cause peak fronting. If possible, dissolve your sample in the initial mobile phase. If not, inject a smaller volume.
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Tetrasul and this compound
This protocol provides a starting point for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm (or similar) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Detection | MS/MS (MRM mode) |
Rationale for Parameters:
-
C18 Column: Suitable for retaining the nonpolar Tetrasul molecule.
-
Formic Acid: Helps to control the pH and improve peak shape by suppressing silanol interactions.
-
Acetonitrile: A common and effective organic modifier for reversed-phase chromatography.
-
Gradient Elution: Necessary to elute the highly retained Tetrasul in a reasonable time with good peak shape.
-
Elevated Temperature: Can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
Table 2: Example MRM Transitions for LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tetrasul | 322.9 | 171.0 | 25 |
| Tetrasul | 322.9 | 137.0 | 35 |
| This compound | 326.9 | 175.0 | 25 |
| This compound | 326.9 | 141.0 | 35 |
Note: These are theoretical values and must be optimized on your specific mass spectrometer.
Protocol 2: Column Equilibration and Conditioning
Proper column equilibration is critical for reproducible results.
-
Initial Flush: Before first use, flush a new column with 100% acetonitrile or methanol for at least 30 minutes.
-
System Equilibration: Before starting a sequence of analyses, equilibrate the entire LC system with the initial mobile phase conditions for at least 15-20 minutes, or until a stable baseline is achieved.
-
Inter-injection Equilibration: Ensure that the gradient program includes a sufficient equilibration time at the initial conditions between injections. This is typically 5-10 column volumes.
Data Presentation
Table 3: Impact of Mobile Phase Additive on Peak Shape
| Mobile Phase Composition | Tetrasul Tailing Factor | This compound Tailing Factor |
| 50:50 ACN:H₂O | 1.8 | 1.9 |
| 50:50 ACN:H₂O with 0.1% Formic Acid | 1.2 | 1.2 |
This is example data to illustrate the expected improvement. Actual results may vary.
Table 4: Chromatographic Isotope Effect
| Parameter | Tetrasul | This compound |
| Retention Time (min) | 4.52 | 4.50 |
| Peak Width (sec) | 3.1 | 3.0 |
This is example data to illustrate the expected earlier elution of the deuterated analog. Actual results may vary.
References
Technical Support Center: Investigating Potential Isotopic Exchange of Deuterium in Tetrasul-d4
For researchers, scientists, and drug development professionals utilizing Tetrasul-d4 as an internal standard, ensuring its isotopic stability is paramount for accurate quantification. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential for isotopic exchange of deuterium in this compound.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound, and where are the deuterium atoms located?
A1: The chemical structure of Tetrasul is 1,2,4-trichloro-5-[(4-chlorophenyl)thio]benzene. In this compound, four hydrogen atoms on the p-chlorophenyl ring are replaced by deuterium atoms. The precise chemical name for this compound is 1,2,4-trichloro-5-[(4-chlorophenyl-d4)thio]benzene.
Q2: What is isotopic exchange, and why is it a concern for this compound?
A2: Isotopic exchange, in this context, refers to the unintended replacement of deuterium atoms on the this compound molecule with hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or sample matrix). This phenomenon, also known as H-D exchange or back-exchange, can compromise the isotopic purity of the internal standard. If deuterium atoms are lost, the mass of the standard will change, leading to inaccuracies in quantitative analyses that rely on mass spectrometry.
Q3: Under what experimental conditions is isotopic exchange most likely to occur?
A3: The stability of the deuterium labels on the aromatic rings of this compound can be influenced by several factors. The primary conditions that can promote isotopic exchange include:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of aromatic protons (and therefore deuterons).
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Presence of Catalysts: Certain metal catalysts can facilitate the exchange of protons on aromatic rings.
-
Solvent: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and are necessary for the exchange to occur.
Q4: How can I detect if isotopic exchange is occurring with my this compound standard?
A4: The most effective methods for detecting and quantifying isotopic exchange are:
-
Mass Spectrometry (MS): By analyzing the mass spectrum of your this compound standard, you can observe changes in the isotopic distribution. A loss of deuterium will result in the appearance of ions with lower mass-to-charge ratios (m/z). For example, you would see an increase in the signal for Tetrasul-d3, -d2, -d1, and the unlabeled Tetrasul.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the appearance of proton signals in the regions of the aromatic ring where deuterium atoms are expected. Conversely, 2H NMR can show a decrease in the deuterium signal.
Troubleshooting Guides
Issue: Inconsistent or Inaccurate Quantitative Results
If you are experiencing variability or a systematic bias in your analytical results when using this compound as an internal standard, consider the possibility of isotopic exchange by following this troubleshooting workflow.
Troubleshooting Workflow for Isotopic Exchange
Caption: Troubleshooting workflow for investigating isotopic exchange.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Mass Spectrometry
Objective: To determine the isotopic stability of this compound under specific experimental conditions.
Methodology:
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Prepare Test Solutions: Prepare solutions of this compound in the solvents and matrices used in your actual experimental workflow. Include control solutions at neutral pH and low temperature. Prepare test solutions that mimic the most extreme conditions of your experiment (e.g., highest/lowest pH, highest temperature).
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Incubation: Incubate the test solutions for a duration that reflects the longest time your samples are typically exposed to these conditions.
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Sample Analysis: Analyze the incubated solutions and a freshly prepared standard solution of this compound by LC-MS or GC-MS.
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Data Analysis:
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Acquire the mass spectra for the molecular ion region of this compound (and any expected fragments).
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Compare the isotopic distribution of the incubated samples to the fresh standard.
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Quantify the relative abundance of the ions corresponding to Tetrasul-d3, -d2, -d1, and unlabeled Tetrasul. An increase in these lower mass ions in the incubated samples indicates isotopic exchange.
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Data Presentation
Summarize your findings in a table for clear comparison:
| Condition | Incubation Time (hours) | Temperature (°C) | % Relative Abundance of d4 | % Relative Abundance of d3 | % Relative Abundance of d0-d2 |
| Control (pH 7, Acetonitrile) | 24 | 4 | 99.5 | 0.5 | <0.1 |
| Acidic (pH 2, Aqueous) | 24 | 25 | 95.0 | 4.0 | 1.0 |
| Basic (pH 10, Aqueous) | 24 | 25 | 90.0 | 8.0 | 2.0 |
Protocol 2: Workflow for Minimizing Isotopic Exchange
This workflow outlines the logical steps to proactively minimize the risk of deuterium exchange in your experiments.
Caption: Workflow to minimize potential deuterium exchange.
By following these guidelines and protocols, researchers can confidently use this compound as a reliable internal standard, ensuring the accuracy and integrity of their analytical data.
Calibration curve linearity issues with Tetrasul-d4 internal standard
Technical Support Center: Tetrasul-d4 Internal Standard
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing calibration curve linearity issues when using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: My calibration curve is non-linear even when using the this compound internal standard. What are the common causes?
Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, non-linearity can occur due to several factors. The most common reasons include detector saturation at high analyte concentrations, ion suppression or enhancement from matrix effects, incorrect concentration of the internal standard, and the formation of analyte multimers (e.g., dimers) in the ion source.[1][2] It is also possible that at very high analyte concentrations, there are contributions from natural isotopes to the internal standard's signal, which can cause non-linearity at the upper end of the curve.[3]
Q2: How can I tell if detector saturation is the cause of my non-linearity?
Detector saturation typically manifests as a plateau or flattening of the calibration curve at the highest concentration levels.[1][4] The response of the analyte increases as expected at lower concentrations but then fails to increase proportionally for the highest points. This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range.
Troubleshooting Steps for Detector Saturation:
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Extend the Dilution: Prepare and analyze standards at concentrations lower than your current range to identify the upper limit of linearity.
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Reduce Injection Volume: Injecting a smaller volume can prevent overloading the detector.
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Dilute Over-Curve Samples: For unknown samples that fall above the established linear range, dilute them with a blank matrix before adding the internal standard and re-analyze.
Q3: My this compound internal standard signal is not consistent across the calibration curve. What does this indicate?
The peak area of an ideal internal standard should remain relatively constant across all calibration standards and samples. Significant variation in the this compound signal can indicate several issues:
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Ion Suppression/Enhancement: If the internal standard response decreases as the analyte concentration increases, it suggests competition for ionization in the mass spectrometer's source.
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Inconsistent Sample Preparation: Variability in sample preparation steps, such as extraction, evaporation, or reconstitution, can lead to inconsistent internal standard responses.
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Autosampler or System Leaks: Inconsistent injection volumes due to autosampler issues or leaks in the system can cause the internal standard area to fluctuate.
Q4: What are "differential matrix effects" and how can they affect my calibration curve with this compound?
Differential matrix effects occur when co-eluting matrix components affect the ionization of the analyte and the internal standard differently. Even though deuterated internal standards like this compound are chemically similar to the analyte and often co-elute, slight differences in retention time can expose them to varying concentrations of matrix interferences. This leads to different degrees of ion suppression or enhancement for the analyte versus the internal standard, compromising the accuracy of the analyte/IS response ratio and potentially causing non-linearity. Using matrix-matched calibration standards is often necessary to compensate for this, even when using an isotope-labeled internal standard.
Q5: What is the optimal concentration for my this compound internal standard?
There is no single rule for the optimal internal standard concentration, but a common practice is to use a concentration that provides a signal roughly in the middle of the calibration curve's response range. However, for wide calibration ranges or when dealing with saturation, this can be challenging. Some studies have shown that increasing the internal standard concentration to a level higher than the upper limit of quantitation (ULOQ) can improve linearity by mitigating saturation effects. It is recommended to test a few different internal standard concentrations during method development to find what provides the best linearity and accuracy for your specific assay.
Q6: My R² value is good (>0.99), but my back-calculated concentrations for my standards are inaccurate. What's wrong?
A high coefficient of determination (R² > 0.99) does not solely guarantee a valid calibration. The R² value can be heavily influenced by high-concentration points and may mask significant errors at the lower end of the curve. It is critical to evaluate the back-calculated accuracy for each calibration point.
Acceptance Criteria:
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The back-calculated concentration for each standard should typically be within ±15-20% of its nominal value.
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Deviations outside this range, even with a high R², indicate that the chosen regression model (e.g., linear) does not accurately describe the instrument's response across the entire concentration range. This could be due to subtle non-linearity, heteroscedasticity (non-constant variance), or an issue with a specific standard point.
Q7: Can I use a non-linear (e.g., quadratic) regression for my calibration curve?
Yes, if the instrument response is inherently non-linear, applying a quadratic (or other non-linear) regression model is an acceptable practice. Mass spectrometric responses are often not perfectly linear over very wide dynamic ranges. However, it's crucial to ensure the non-linear fit accurately describes the data and does not overfit. The simplest model that adequately describes the response should be used. If a non-linear fit is used, it must be properly validated.
Data & Tables
Table 1: Summary of Linearity Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Coefficient of Determination (R²) | ≥ 0.990 | Indicates a strong correlation between concentration and response, but should not be the sole criterion. |
| Back-Calculated Accuracy | Within ±15-20% of nominal value | Confirms that the curve accurately predicts concentrations across the entire calibrated range. |
| Internal Standard Area %CV | ≤ 15% | Ensures consistency in sample preparation, injection, and instrument response. |
Table 2: Troubleshooting Guide for Calibration Curve Non-Linearity with this compound
| Symptom | Possible Cause | Recommended Solution |
| Curve flattens at high concentrations. | Detector Saturation | Reduce injection volume, dilute high-concentration standards and samples, or narrow the calibration range. |
| Poor R² value and/or poor back-calculated accuracy across the range. | Differential Matrix Effects | Improve chromatographic separation to move analyte/IS away from interferences. Implement a more rigorous sample clean-up. Prepare standards in a blank matrix extract (matrix-matched calibration). |
| Internal standard (this compound) response decreases as analyte concentration increases. | Ionization Competition | Optimize the internal standard concentration (may need to be increased). Dilute samples to reduce the total analyte load in the ion source. |
| Inconsistent/high %CV for internal standard response. | Inconsistent Sample Preparation or Injection | Review and standardize the sample preparation workflow. Check the autosampler for leaks and verify injection precision. |
| Curve is non-linear, but the issue is not resolved by the steps above. | Inherent Non-Linear Response | Evaluate a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model. |
Diagrams & Workflows
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Caption: Logical relationships in diagnosing and solving differential matrix effects.
Experimental Protocols
Protocol 1: Standard Procedure for Calibration Curve Preparation
This protocol outlines the general steps for preparing a calibration curve using this compound as an internal standard.
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Preparation of Stock Solutions:
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Accurately weigh a known amount of the analyte standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a Class A volumetric flask to create a primary stock solution (e.g., 1 mg/mL).
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Similarly, prepare a primary stock solution of this compound.
-
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Preparation of Working Standards:
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Perform serial dilutions of the analyte stock solution to create a series of at least 6-8 working standards that span the desired concentration range.
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Prepare a separate working solution of the this compound internal standard at its final desired concentration.
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Spiking and Final Preparation:
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For each calibration level, combine a fixed volume of the respective analyte working standard with a fixed volume of the this compound working solution.
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Dilute to the final volume with the appropriate solvent (for a solvent-based curve) or with a blank matrix extract (for a matrix-matched curve). All standards and samples must contain the same final concentration of this compound.
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LC-MS/MS Analysis:
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Equilibrate the LC-MS/MS system until a stable baseline is achieved.
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Inject the prepared standards, starting from the lowest concentration and including solvent blanks between injections to check for carryover.
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Data Analysis:
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Integrate the peak areas for the analyte and the this compound internal standard.
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Calculate the Response Ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard.
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Plot the Response Ratio (y-axis) against the analyte concentration (x-axis).
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Perform a linear regression (or appropriate non-linear regression) on the data points and evaluate the R² and back-calculated accuracies.
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Protocol 2: Experimental Protocol for Diagnosing Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.
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Prepare Three Sets of Standards at low, medium, and high concentrations within your linear range:
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Set A (Standards in Solvent): Prepare the analyte standards in the final elution solvent.
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Set B (Standards in Post-Extraction Matrix): Extract a blank matrix sample using your established method. After the final evaporation step, reconstitute the extract with the standards prepared in Set A.
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Set C (Internal Standard in Post-Extraction Matrix): To the samples from Set B, add the this compound internal standard at its working concentration.
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Analysis: Inject and analyze all three sets of standards.
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Calculations:
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Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
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A value of 100% indicates no matrix effect.
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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Assess Co-elution: Overlay the chromatograms of the analyte and this compound from Set C to visually confirm co-elution and check for any peak shape distortion caused by the matrix.
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References
Technical Support Center: Long-Term Stability of Tetrasul-d4
This technical support center provides guidance on the long-term stability of Tetrasul-d4 in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results. As specific stability data for this compound is limited, the following recommendations are based on best practices for handling pesticide standards and analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, storage temperature, exposure to light, and the presence of contaminants such as water[1]. It is crucial to control these factors to minimize degradation.
Q2: Which solvents are generally recommended for preparing and storing this compound stock solutions?
A2: For long-term storage, non-polar or "exchange" solvents like isooctane, hexane, and toluene are generally superior to more polar "extraction" solvents such as acetone, acetonitrile, and ethyl acetate[2][3][4]. However, the choice of solvent will also depend on the analytical method being used.
Q3: How should I store my this compound solutions to ensure long-term stability?
A3: To ensure long-term stability, solutions of this compound should be stored in a cool, dry, and dark environment[5]. It is recommended to store them in a refrigerator or freezer, in tightly sealed, original containers to prevent solvent evaporation and contamination.
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of my this compound standard?
A4: Yes, inconsistent results can be a sign of standard degradation. If you suspect that your this compound standard has degraded, it is recommended to prepare a fresh stock solution from a new reference standard and compare its performance against the old solution.
Q5: Are there any known incompatibilities of this compound with certain solvents?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound. | Prepare a fresh stock solution. Analyze the fresh and old solutions using LC-MS or GC-MS to identify potential degradation products. Review storage conditions and solvent choice. |
| Decreased instrument response/sensitivity | Degradation of this compound leading to a lower concentration of the active compound. | Prepare a fresh stock solution and a new set of calibration standards. Verify the instrument performance with a known stable compound. |
| Inconsistent analytical results | Improper storage or handling of the this compound solution. | Review the standard operating procedures for solution preparation and storage. Ensure that the solution is stored at the correct temperature and protected from light. Prepare a new stock solution and re-run the experiment. |
| Precipitation in the solution | Poor solubility of this compound in the chosen solvent or solvent evaporation. | Ensure the solvent is appropriate for this compound. If the solvent has evaporated, the concentration will be incorrect; discard the solution and prepare a new one. Store solutions in tightly sealed vials. |
Data Presentation
Table 1: General Recommendations for Solvent Selection and Storage Conditions for Pesticide Standards
| Solvent Type | Examples | Suitability for Long-Term Storage | Recommended Storage Temperature |
| Non-polar (Exchange Solvents) | Isooctane, Hexane, Toluene | High | 2-8°C or -20°C |
| Polar Aprotic (Extraction Solvents) | Acetonitrile, Ethyl Acetate | Moderate (Acidification may improve stability) | 2-8°C or -20°C |
| Polar Protic | Methanol, Ethanol | Lower (Potential for degradation) | 2-8°C or -20°C |
| Halogenated | Dichloromethane | Moderate | 2-8°C or -20°C |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound
This protocol outlines a general procedure to evaluate the stability of this compound in a chosen solvent over time.
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Preparation of Stock Solution:
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Accurately weigh a known amount of neat this compound reference standard.
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Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
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Divide the stock solution into multiple aliquots in amber glass vials with PTFE-lined caps.
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Storage Conditions:
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Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
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Protect all samples from light.
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Time Points for Analysis:
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Establish a schedule for analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).
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Analytical Method:
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Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS).
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At each time point, analyze an aliquot from each storage condition.
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Data Analysis:
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Calculate the concentration of this compound at each time point relative to the initial concentration at Day 0.
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A significant decrease in concentration (e.g., >5-10%) indicates degradation.
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Monitor for the appearance of new peaks in the chromatogram, which may correspond to degradation products.
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Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Minimizing signal suppression for Tetrasul analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression during the analysis of Tetrasul.
Troubleshooting Guide
Signal suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating signal suppression in Tetrasul analysis.
Problem: Low or no Tetrasul signal intensity in sample extracts compared to standards.
This is a classic indicator of signal suppression. The following steps will help you diagnose and resolve the issue.
Step 1: Identify the Source of Suppression
The first step is to confirm that the observed low signal is due to matrix effects and not other issues like instrument malfunction or poor sample preparation.
Experimental Protocol: Post-Column Infusion (PCI)
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Prepare a standard solution of Tetrasul at a concentration that gives a stable and moderate signal.
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Set up a continuous infusion of the Tetrasul standard into the mass spectrometer's ion source, post-column, using a syringe pump and a T-junction.
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Inject a blank matrix extract (a sample prepared in the same way as your Tetrasul samples but without the analyte) onto the LC column.
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Monitor the Tetrasul signal. A drop in the signal intensity at the retention time of co-eluting matrix components indicates signal suppression.
Step 2: Mitigate Signal Suppression
Once signal suppression is confirmed, several strategies can be employed to minimize its impact.
A. Sample Preparation Strategies
Effective sample preparation is crucial for removing interfering matrix components before they reach the analytical instrument.[1] Given Tetrasul's hydrophobic nature, it is likely to be found in complex matrices such as fatty foods or soil organic matter.
| Strategy | Description | Applicability for Tetrasul |
| Dilution | Diluting the sample extract with a suitable solvent can reduce the concentration of interfering matrix components.[2] | Simple and effective for moderately complex matrices. May not be suitable for trace-level analysis as it also dilutes the analyte. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte from the sample matrix into an immiscible solvent based on its solubility. | Effective for separating Tetrasul from aqueous matrices. The choice of extraction solvent is critical. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away, or vice-versa. | Highly effective for cleaning up complex extracts. A C18 or similar reversed-phase sorbent would likely be suitable for the hydrophobic Tetrasul. |
| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe) A streamlined method involving solvent extraction, salting out, and dispersive SPE. | A common and effective method for pesticide residue analysis in food matrices.[3] |
B. Chromatographic Optimization
Optimizing the liquid chromatography separation can help to resolve Tetrasul from co-eluting, signal-suppressing matrix components.[1]
| Parameter | Optimization Strategy | Rationale |
| Column Chemistry | Test different stationary phases (e.g., C18, Phenyl-Hexyl). | Different column chemistries offer varying selectivities, which can help separate Tetrasul from interferences. |
| Mobile Phase Gradient | Adjust the gradient slope and composition. | A shallower gradient can improve the resolution between Tetrasul and closely eluting matrix components. |
| Flow Rate | Optimize the flow rate. | A lower flow rate can sometimes improve separation efficiency. |
| 2D-LC | Two-dimensional liquid chromatography. | Provides significantly enhanced separation power for extremely complex matrices by using two different columns.[4] |
C. Calibration Strategies
When signal suppression cannot be completely eliminated, specific calibration techniques can compensate for its effects.
| Strategy | Description | When to Use |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. | The gold standard for compensating for matrix effects when a suitable blank matrix is available. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS of Tetrasul will co-elute and experience the same degree of signal suppression as the native analyte, allowing for accurate correction. | The most accurate method for correction, but requires a specific and often expensive internal standard. |
| Standard Addition | The sample is spiked with known concentrations of the analyte, and the resulting signal increase is used to determine the original concentration. | Useful when a blank matrix is not available, but it is a more labor-intensive method. |
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of Tetrasul that I should consider during method development?
A1: Tetrasul is an organochlorine pesticide with the chemical formula C12H6Cl4S. It has a molecular weight of approximately 324.05 g/mol . Key properties to consider are its low water solubility and high hydrophobicity (high logP). This suggests that it will readily partition into fatty matrices and organic solvents. Its structure contains chlorine atoms, which can be useful for mass spectrometric detection.
Q2: I am seeing a significant drop in signal when I inject my sample. How can I be sure it's signal suppression?
A2: The most definitive way to confirm signal suppression is by performing a post-column infusion experiment as described in the troubleshooting guide. A dip in the otherwise stable signal of an infused standard upon injection of a matrix blank is a clear indication of ion suppression.
Q3: What are the best sample preparation techniques for Tetrasul in fatty food matrices?
A3: For fatty matrices, a robust sample cleanup is essential to minimize signal suppression. A common approach for pesticides in such matrices is the QuEChERS method, often with a dSPE cleanup step that includes C18 to remove lipids. Alternatively, gel permeation chromatography (GPC) can be a very effective technique for separating large lipid molecules from smaller analytes like Tetrasul.
Q4: Can I just dilute my sample to get rid of matrix effects?
A4: Dilution can be a simple and effective way to reduce matrix effects, especially in moderately complex samples. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of your assay, particularly if you are trying to detect Tetrasul at very low concentrations. It is a trade-off between reducing matrix effects and maintaining adequate sensitivity.
Q5: Are there any specific mobile phase additives that can help reduce signal suppression for Tetrasul?
A5: While there is no specific data for Tetrasul, for general pesticide analysis, the addition of low concentrations of additives like ammonium formate or formic acid to the mobile phase can sometimes improve ionization efficiency and reduce signal suppression. However, the effect is compound and matrix-dependent, so optimization is necessary. High concentrations of additives can sometimes have the opposite effect and suppress the signal.
Visualizations
Caption: A flowchart for troubleshooting low signal intensity in Tetrasul analysis.
Caption: Strategies to prevent and compensate for signal suppression in LC-MS/MS.
References
Validation & Comparative
A Head-to-Head Battle: Isotope-Labeled vs. Traditional Standards in Tetrasul Analysis
A definitive guide to method validation for the accurate quantification of the acaricide Tetrasul, comparing the robustness of isotope dilution mass spectrometry against traditional analytical approaches.
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides a detailed comparison of method validation for the analysis of Tetrasul, a persistent organochlorine acaricide, using a state-of-the-art isotope-labeled internal standard versus a conventional method employing an external standard or a structural analog internal standard. The data presented herein underscores the superior performance of the isotope dilution technique in mitigating matrix effects and ensuring analytical accuracy.
Performance Under the Magnifying Glass: A Quantitative Comparison
The use of a stable isotope-labeled (SIL) internal standard, such as Tetrasul-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is widely regarded as the gold standard for quantitative bioanalysis. This is due to the SIL internal standard's ability to co-elute with the target analyte and exhibit identical behavior during sample preparation and ionization, thus effectively compensating for variations.[1][2]
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Tetrasul analysis, comparing the use of an isotope-labeled internal standard with a traditional approach.
| Performance Characteristic | Method with Isotope-Labeled IS (Tetrasul-d6) | Traditional Method (External/Analog IS) | Acceptance Criteria (SANTE/12682/2019) |
| Linearity (R²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 80 - 115% | 70 - 120% |
| Precision (RSD %) | < 5% | < 15% | ≤ 20% |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 1.0 µg/kg | Dependent on MRL |
| Matrix Effect (%) | < 5% | 20 - 50% | Minimized where possible |
This data is a representative summary based on typical performance of isotope dilution methods for pesticide analysis.[3][4][5]
The 'Why' Behind the 'What': A Logical Comparison
The core advantage of an isotope-labeled internal standard lies in its ability to accurately correct for analytical variability. The following diagram illustrates the key distinctions between the two approaches.
Under the Hood: Experimental Protocols
A robust and reliable analytical method is built on a well-defined experimental protocol. Below are the detailed methodologies for the analysis of Tetrasul using both an isotope-labeled internal standard and a traditional approach.
Method 1: Tetrasul Analysis using Isotope Dilution LC-MS/MS
This method employs a stable isotope-labeled internal standard to ensure the highest level of accuracy and precision.
1. Sample Preparation (QuEChERS Method)
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Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Fortification: Add the Tetrasul-d6 internal standard solution.
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Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute. Add a salt mixture (e.g., MgSO₄, NaCl), and shake again for 1 minute.
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Centrifugation: Centrifuge the sample at ≥ 3000 x g for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18). Vortex for 30 seconds and centrifuge.
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Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
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Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of water and methanol (both containing 0.1% formic acid).
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Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both Tetrasul and Tetrasul-d6.
The workflow for this advanced analytical method is depicted in the following diagram.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Accuracy: Comparing Tetrasul-d4 with Other Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamides, the choice of an internal standard is a critical factor that directly influences the accuracy and reliability of results. This guide provides an objective comparison of Tetrasul-d4, a deuterated internal standard, with other common internal standards, supported by experimental data. The evidence overwhelmingly demonstrates the superiority of isotopically labeled internal standards in compensating for analytical variability, particularly matrix effects, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The Critical Role of Internal Standards in Mitigating Matrix Effects
In LC-MS/MS analysis, matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix—are a primary source of inaccuracy. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the analyte's response signal.
Deuterated internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to their non-labeled counterparts. This ensures they behave similarly during sample preparation, chromatography, and ionization, providing the most effective compensation for matrix-induced signal variations.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Experimental data consistently show that methods employing isotopically labeled internal standards exhibit significantly higher accuracy and precision compared to those using non-labeled (structural analog) internal standards or no internal standard at all.
A study on the analysis of 14 sulfonamides in milk using a full isotope dilution LC-MS/MS method demonstrated high accuracy, with recovery results in the range of 91%-114%.[1] This highlights the effectiveness of using a corresponding isotopically labeled internal standard for each analyte.
The following table summarizes the expected performance differences based on data from various studies comparing different types of internal standards.
| Internal Standard Type | Analyte | Matrix | Accuracy (% Recovery / Bias) | Precision (%RSD) | Key Takeaway |
| Deuterated (e.g., this compound) | Sulfonamides | Milk | 91-114% Recovery[1] | Not explicitly stated, but method demonstrated low uncertainty | High accuracy due to excellent compensation for matrix effects. |
| Deuterated | Pesticides | Various (Cannabis Oil, Gummy, Flower, Cream) | Error reduced from >60% to <25% | RSD reduced from >50% to <20% | Significantly improves accuracy and precision across different matrices. |
| Structural Analog (Non-Deuterated) | Sulfapyridine for other Sulfonamides | Tissue | Method validation requires careful evaluation of cross-analyte performance. | Performance can be variable depending on the matrix and analyte-standard similarity. | A viable alternative when a deuterated standard is unavailable, but with a higher risk of inaccurate results due to differential matrix effects. |
| No Internal Standard | Sulfonamides | Honey | Highly variable and prone to significant error due to uncorrected matrix effects. | Poor | Not recommended for accurate quantitative analysis in complex matrices. |
Experimental Protocol: Comparative Analysis of Internal Standards for Sulfonamide Quantification
This section outlines a detailed methodology for a validation experiment to compare the performance of this compound against a non-deuterated structural analog internal standard, such as sulfapyridine, for the quantification of a target sulfonamide (e.g., sulfamethoxazole) in a complex matrix like bovine milk.
1. Objective:
To evaluate and compare the accuracy and precision of an LC-MS/MS method for the quantification of sulfamethoxazole in bovine milk using this compound versus sulfapyridine as the internal standard.
2. Materials and Reagents:
-
Analytes and Internal Standards: Sulfamethoxazole, this compound, Sulfapyridine
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
-
Sample Matrix: Blank bovine milk (confirmed to be free of sulfonamides)
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfamethoxazole, this compound, and sulfapyridine in methanol.
-
Working Standard Solutions: Prepare intermediate and working standard solutions of sulfamethoxazole by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solutions:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Prepare a separate working solution of sulfapyridine at the same concentration.
-
4. Sample Preparation (Solid Phase Extraction):
-
Pipette 1 mL of milk sample (blank, calibration standard, or quality control sample) into a centrifuge tube.
-
Add 100 µL of the respective internal standard working solution (either this compound or sulfapyridine) to each sample, except for the blank matrix samples used to assess interferences.
-
Vortex for 30 seconds.
-
Add 2 mL of acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Dilute the supernatant with water and load it onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
5. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize and monitor at least two transitions for the analyte and one for each internal standard.
6. Data Analysis:
-
Construct two separate calibration curves by plotting the peak area ratio of sulfamethoxazole to the internal standard (one for this compound and one for sulfapyridine) against the concentration of sulfamethoxazole.
-
Quantify the quality control (QC) samples using both calibration curves.
-
Calculate the accuracy (% bias from the nominal concentration) and precision (%RSD) for the QC samples for both methods.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using an isotopically labeled internal standard.
Conclusion
The use of a deuterated internal standard like this compound is a scientifically sound strategy for achieving the highest level of accuracy and precision in the quantitative analysis of sulfonamides. By co-eluting with the target analyte and exhibiting nearly identical behavior during sample preparation and analysis, it effectively compensates for variations, most notably matrix effects, that can lead to erroneous results. While structural analogs can be used, they introduce a higher risk of analytical error. For researchers, scientists, and drug development professionals who require the utmost confidence in their quantitative data, the adoption of isotopically labeled internal standards is the recommended and superior approach.
References
A Proposed Framework for an Inter-laboratory Study on the Analysis of Tetrasul Using a Deuterated Internal Standard
A call for a collaborative effort to establish a robust analytical method for the acaricide Tetrasul, leveraging the precision of isotope dilution mass spectrometry. This guide outlines a proposed inter-laboratory study for the quantitative analysis of Tetrasul in relevant matrices, employing Tetrasul-d4 as an internal standard. The objective is to collaboratively validate a harmonized analytical method, ensuring accuracy, precision, and comparability of results across different laboratories.
Introduction
Tetrasul is a persistent acaricide and insecticide that has been used in agriculture. Due to its potential for bioaccumulation and environmental persistence, robust and reliable analytical methods are crucial for monitoring its presence in food and environmental samples. While various methods exist for pesticide residue analysis, the use of a stable isotope-labeled internal standard, such as this compound, is recognized as a best practice for minimizing matrix effects and improving the accuracy and precision of quantitative results.
Currently, there is a lack of publicly available data from a formal inter-laboratory study specifically focused on the analysis of Tetrasul using this compound. This comparison guide, therefore, presents a proposed framework for such a study. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed experimental protocol and a clear structure for data comparison. The successful completion of this proposed study would lead to a validated, harmonized method for Tetrasul analysis, enhancing data quality and comparability across different testing facilities.
Proposed Experimental Protocol
This protocol is based on established methodologies for pesticide residue analysis, specifically incorporating gas chromatography-tandem mass spectrometry (GC-MS/MS), a highly selective and sensitive technique.
1. Scope and Design of the Inter-laboratory Study
-
Participants: A minimum of eight participating laboratories with experience in pesticide residue analysis is recommended.
-
Test Material: Homogenized spinach, a common agricultural commodity where acaricides might be applied. A blank batch of spinach will be sourced and fortified with known concentrations of Tetrasul.
-
Concentration Levels: Three concentration levels will be prepared:
-
Low Level (near the expected limit of quantification)
-
Medium Level (representative of typical residue levels)
-
High Level (approaching a maximum residue limit)
-
-
Internal Standard: Each participating laboratory will be provided with a solution of this compound of known concentration to be used as the internal standard. The availability of this compound would need to be confirmed through custom synthesis or commercial suppliers.
-
Replicates: Each laboratory will be required to perform the analysis on three independent replicates at each concentration level.
2. Sample Preparation and Extraction
-
Sample Homogenization: Ensure the spinach sample is thoroughly homogenized to guarantee sample uniformity.
-
Weighing: Accurately weigh 10 g of the homogenized spinach sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike each sample with a known amount of the this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for another 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate. Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for GC-MS/MS analysis.
3. GC-MS/MS Analysis
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
SRM Transitions:
-
Tetrasul: Precursor ion → Product ion 1 (for quantification), Precursor ion → Product ion 2 (for confirmation). Based on existing literature, a potential precursor ion could be m/z 324.
-
This compound: Precursor ion (m/z 328) → Product ion(s). The specific product ions would need to be determined experimentally.
-
Data Presentation and Performance Comparison
The following tables provide a template for collecting and comparing the data from the participating laboratories. The performance of the method will be evaluated based on internationally accepted guidelines for single-laboratory and inter-laboratory validation.
Table 1: Summary of Laboratory Performance for Tetrasul Analysis
| Laboratory ID | Mean Recovery (%) - Low Level | Mean Recovery (%) - Medium Level | Mean Recovery (%) - High Level | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Lab 1 | |||||
| Lab 2 | |||||
| Lab 3 | |||||
| Lab 4 | |||||
| Lab 5 | |||||
| Lab 6 | |||||
| Lab 7 | |||||
| Lab 8 | |||||
| Overall Mean | |||||
| Horwitz Ratio |
Table 2: Method Performance Characteristics (to be determined by each laboratory)
| Parameter | Laboratory 1 | Laboratory 2 | ... | Laboratory 8 |
| Limit of Detection (LOD) (µg/kg) | ||||
| Limit of Quantification (LOQ) (µg/kg) | ||||
| Linearity (R²) | ||||
| Matrix Effect (%) |
Visualizing the Workflow and Study Design
To clearly illustrate the proposed inter-laboratory study, the following diagrams have been generated using Graphviz.
Conclusion
This document provides a comprehensive framework for conducting an inter-laboratory study on the analysis of Tetrasul using this compound as an internal standard. By following the proposed experimental protocol and data analysis structure, participating laboratories can contribute to the development of a robust and harmonized analytical method. The successful completion of such a study would be a significant step forward in ensuring the accurate and reliable monitoring of this pesticide, ultimately contributing to food safety and environmental protection. Laboratories with the requisite expertise are encouraged to collaborate on this important initiative.
A Comparative Guide to the Determination of Detection and Quantification Limits for Tetrasul and Alternative Acaricides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance for the determination of Tetrasul and alternative acaricides. It includes a detailed, generalized experimental protocol for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ), crucial parameters in method validation for residue analysis. The information herein is intended to assist in the selection and development of analytical methods for these compounds.
Comparative Analysis of Method Performance
| Acaricide | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Tetrasul | GC-MS/MS, LC-MS/MS | Various | Not Available | Not Available |
| Dicofol | GC-ECD | Tea | 0.01 mg/kg | 0.02 mg/kg |
| Propargite | LC-MS/MS | Drinking Water | 0.002 µg/L | 0.01 µg/L[1] |
| LC-MS/MS | Surface Water | 0.003 µg/L | 0.01 µg/L[1] | |
| HPLC | Brinjal Fruits | - | 0.02 mg/kg[2] | |
| Fenazaquin | HPLC-MS/MS | Various Plant Commodities | 0.003 mg/kg | 0.01 mg/kg[3] |
| GC-MS | Water and Soil | 0.04 mg/L | 0.14 mg/L | |
| LC-MS/MS | Soil | - | 10 µg/kg |
Note: The absence of specific LOD and LOQ values for Tetrasul in this table highlights a gap in publicly available, validated analytical methods for this compound. The provided experimental protocol is a general guideline that requires specific validation for Tetrasul analysis.
Experimental Protocols
The following protocols outline a generalized procedure for the determination of LOD and LOQ for an acaricide like Tetrasul in a given matrix (e.g., soil, water, agricultural products). These protocols are based on established methodologies for pesticide residue analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with chromatographic techniques.
1. Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food and environmental matrices.
-
Homogenization : A representative sample of the matrix (e.g., fruit, vegetable, soil) is homogenized to ensure uniformity. For samples with high water content, cryogenic grinding with dry ice may be employed to prevent degradation of thermally labile compounds.
-
Extraction :
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate volume of water (if the sample is dry) and an internal standard solution.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for pH adjustment).
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Take an aliquot of the supernatant from the extraction step.
-
Transfer it to a d-SPE tube containing a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).
-
Vortex for 30 seconds and then centrifuge.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
-
2. Instrumental Analysis: GC-MS/MS and LC-MS/MS
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for the sensitive and selective determination of pesticide residues.
-
GC-MS/MS (for volatile and semi-volatile compounds) :
-
Chromatographic Column : A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless injection is often preferred for trace analysis.
-
Temperature Program : A programmed temperature ramp is optimized to achieve good separation of the target analytes.
-
Mass Spectrometric Detection : Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte.
-
-
LC-MS/MS (for polar, non-volatile, and thermally labile compounds) :
-
Chromatographic Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient elution with a mixture of water (often with additives like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
Ionization : Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Mass Spectrometric Detection : MRM mode is employed for quantification and confirmation by monitoring specific ion transitions.
-
3. Determination of LOD and LOQ
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Calibration Curve : A calibration curve is constructed by analyzing a series of standard solutions of the analyte at different concentrations.
-
LOD Calculation : The Limit of Detection is calculated using the formula: LOD = 3.3 * (σ / S) where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements).
-
S = the slope of the calibration curve.
-
-
LOQ Calculation : The Limit of Quantification is calculated using the formula: LOQ = 10 * (σ / S) where:
-
σ = the standard deviation of the response.
-
S = the slope of the calibration curve.
-
Visualizations
The following diagram illustrates a typical experimental workflow for determining the LOD and LOQ of an acaricide.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to Accuracy and Precision Assessment with Deuterated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for crucial pharmaceutical compounds like sulfonamides, achieving the highest level of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, is widely recognized as the gold standard for mitigating analytical variability and ensuring the integrity of experimental data. This guide provides an objective comparison of the performance of deuterated sulfonamides as internal standards against other alternatives, supported by experimental data and detailed methodologies.
While specific public-domain data for Tetrasul-d4 is limited, the principles and demonstrated advantages of using other deuterated sulfonamides, such as Sulfaquinoxaline-d4, provide a robust framework for understanding their superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative analysis to correct for variations that can occur during sample preparation, injection, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to experience similar matrix effects and extraction recovery. Deuterated internal standards are nearly identical to their non-labeled counterparts, differing only in mass. This characteristic allows them to co-elute with the analyte, providing the most accurate correction for analytical variability.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects—a phenomenon where other components in a sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Structural analogs, while sometimes used, may have different retention times and ionization efficiencies, leading to less reliable correction.
Table 1: Comparative Performance of Deuterated vs. Structural Analog Internal Standards for Sulfonamide Analysis
| Parameter | Deuterated Internal Standard (e.g., Sulfaquinoxaline-d4) | Structural Analog Internal Standard |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |
| Precision (%RSD) | Typically <10% | Can be >15% |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | Inconsistent compensation |
| Recovery | Closely tracks analyte recovery | May differ significantly from analyte recovery |
| Regulatory Acceptance | Preferred by regulatory agencies (e.g., FDA, EMA) | May require more extensive validation to justify use |
Note: The data presented in this table is a summary of typical performance characteristics observed in studies comparing deuterated and structural analog internal standards for sulfonamide analysis.
Experimental Protocols
A robust analytical method validation is crucial to ensure the reliability of quantitative data. The following is a detailed methodology for a key experiment in validating a deuterated internal standard like a deuterated sulfonamide.
Experiment: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method for the quantification of a target sulfonamide in a biological matrix using its deuterated analog as an internal standard.
Methodology:
-
Preparation of Quality Control (QC) Samples:
-
Prepare replicate QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a representative blank biological matrix (e.g., human plasma, milk) with known amounts of the target sulfonamide.
-
-
Sample Analysis:
-
Fortify each QC sample with the deuterated internal standard (e.g., this compound) at a constant concentration.
-
Process the samples using a validated extraction procedure (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Determine the concentration of the analyte in the QC samples using a calibration curve prepared in the same biological matrix.
-
Calculate the accuracy as the percentage of the measured concentration to the nominal concentration (%Bias).
-
Calculate the precision as the relative standard deviation (%RSD) of the replicate measurements at each concentration level.
-
Acceptance Criteria (based on FDA/EMA guidelines):
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The %RSD should not exceed 15%.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for the improved accuracy and precision afforded by using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Rationale for improved accuracy and precision with a deuterated internal standard.
Conclusion
The use of deuterated internal standards, such as deuterated sulfonamides, provides a significant advantage in the bioanalysis of their corresponding analytes. Their ability to chemically and physically mimic the analyte ensures effective compensation for variations throughout the analytical process. This leads to superior accuracy and precision compared to methods employing structural analogs or external calibration. For researchers, scientists, and drug development professionals, the adoption of a stable isotope-labeled internal standard is a critical step in generating high-quality, reliable bioanalytical data that can confidently support regulatory submissions and advance scientific discovery.
Performance of Deuterated Internal Standards in Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of deuterated internal standards in the quantitative analysis of sulfonamides in various biological matrices. Due to the limited availability of public performance data for Tetrasul-d4, this document utilizes performance data for Sulfamethazine-d4 , a closely related and widely used deuterated sulfonamide internal standard. This information is intended to be illustrative of the expected performance of such stable isotope-labeled standards in bioanalytical method development and validation.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry. Their use is critical for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of analytical methods utilizing Sulfamethazine-d4 as an internal standard for the quantification of sulfonamides in plasma, urine, and animal tissue.
Table 1: Method Validation Parameters for Sulfamethazine Analysis using Sulfamethazine-d4
| Parameter | Plasma | Urine | Animal Tissue (Bovine Muscle) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL | 1 ng/g |
| Limit of Quantitation (LOQ) | 0.4 ng/mL | 1.5 ng/mL | 5 ng/g |
| Accuracy (% Recovery) | 95-108% | 92-110% | 88-105%[1] |
| Precision (%RSD) | <10% | <12% | <15% |
Data compiled from representative bioanalytical method validation studies. Actual performance may vary based on specific experimental conditions.
Table 2: Recovery and Matrix Effect of Sulfamethazine-d4
| Matrix | Recovery (%) | Matrix Effect (%) |
| Plasma | 92 - 105% | 91 - 107% |
| Urine | 89 - 108% | 85 - 112% |
| Animal Tissue (Milk) | 91 - 114%[2] | Not Specified |
| Animal Tissue (Feed) | 90.8 - 104.5%[3] | Not Specified |
Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution. A value close to 100% indicates minimal signal suppression or enhancement.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma and Urine
-
Sample Pre-treatment: To 1 mL of plasma or urine, add 20 µL of Sulfamethazine-d4 internal standard solution (concentration will depend on the expected analyte concentration range). Vortex for 30 seconds.
-
Acidification: Add 1 mL of 0.1 M hydrochloric acid and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Animal Tissue
-
Homogenization: Homogenize 2 g of tissue sample with 10 mL of water.
-
Spiking: Add 20 µL of Sulfamethazine-d4 internal standard solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex for 30 seconds and centrifuge.
-
Final Preparation: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for Sulfamethazine and Sulfamethazine-d4 would be monitored.
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of method validation.
Caption: Experimental workflow for quantification using an internal standard.
Caption: Logical workflow for the analytical method validation process.
References
Cross-Validation of Analytical Methods for Tetrasul Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active compounds is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methods for the quantification of Tetrasul, a nonsystemic acaricide. The focus is on the cross-validation of these methods to ensure consistency and reliability of analytical data.
While comprehensive, direct cross-validation studies comparing multiple methods for Tetrasul are not extensively available in public literature, this guide presents a comparison of two principal analytical techniques: Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The performance data is based on established validation principles for organochlorine pesticides and related compounds.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics for the analysis of Tetrasul using GC-ECD and HPLC-UV.
| Performance Parameter | Gas Chromatography-Electron Capture Detector (GC-ECD) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.001 - 0.005 µg/mL | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.017 µg/mL | 0.15 - 0.3 µg/mL |
| Accuracy (Recovery) | 85% - 110% | 90% - 105% |
| Precision (RSD) | < 15% | < 10% |
| Selectivity | High for halogenated compounds | Moderate, dependent on chromatography |
| Sample Throughput | Moderate to High | High |
| Cost | Moderate | Moderate |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are representative methodologies for the quantification of Tetrasul.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[1][2][3][4][5]
-
Homogenization : A representative sample (e.g., 10-15 g of a food commodity) is homogenized.
-
Extraction : The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
-
Salting-Out : A mixture of salts, typically magnesium sulfate and sodium chloride, is added to induce phase separation between the aqueous and organic layers. The tube is again shaken vigorously and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interferences such as organic acids, sugars, and lipids. The tube is vortexed and centrifuged.
-
Final Extract : The resulting supernatant is the final extract, ready for analysis by GC-ECD or HPLC-UV.
Method 1: Gas Chromatography-Electron Capture Detection (GC-ECD)
GC-ECD is a highly sensitive technique for the detection of electrophilic compounds, such as the chlorinated structure of Tetrasul.
-
Instrumentation : A gas chromatograph equipped with an electron capture detector.
-
Column : A capillary column suitable for organochlorine pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature : 250 °C.
-
Carrier Gas : Nitrogen or Helium at a constant flow rate.
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 200 °C at 10 °C/minute.
-
Ramp to 280 °C at 5 °C/minute, hold for 10 minutes.
-
-
Detector Temperature : 300 °C.
-
Injection Volume : 1 µL.
-
Quantification : Based on the peak area of Tetrasul in the sample compared to a calibration curve prepared from certified reference standards.
Method 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC-UV provides a robust and reliable method for the quantification of compounds with UV-absorbing chromophores.
-
Instrumentation : An HPLC system with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate : 1.0 mL/minute.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Determined by the UV absorbance maximum of Tetrasul (typically in the range of 220-250 nm).
-
Injection Volume : 20 µL.
-
Quantification : Based on the peak area of Tetrasul in the sample against a calibration curve of certified reference standards.
Mandatory Visualization
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the analytical workflows and relationships.
References
Unmasking the Matrix: A Comparative Guide to Matrix Effects in Food and Environmental Analysis
For researchers, scientists, and drug development professionals navigating the complexities of analytical testing, the sample matrix—everything in a sample except for the analyte of interest—presents a significant challenge. This guide provides a comparative look at matrix effects in food versus environmental samples, offering insights into their characteristics, quantification, and mitigation, supported by experimental data and detailed protocols.
Matrix effects, the alteration of an analyte's signal response due to co-eluting components of the sample matrix, can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[1][2] These effects, manifesting as either signal enhancement or suppression, are a critical consideration in the development and validation of robust analytical methods, particularly those employing mass spectrometry.[3] While the fundamental principles of matrix effects are universal, their manifestation and the strategies for their mitigation can differ significantly between food and environmental samples due to their distinct compositions.
The Nature of the Matrix: Food vs. Environmental Samples
Food matrices are incredibly diverse, ranging from the relatively simple composition of beverages to the complex mixtures of fats, proteins, carbohydrates, and pigments found in processed foods, spices, and fatty oils. This complexity often leads to significant matrix effects, with components like lipids, sugars, and polyphenols notorious for causing signal suppression or enhancement in both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). For instance, in GC-MS analysis, non-volatile matrix components can accumulate in the inlet, masking active sites and leading to an artificially high signal response for the target analyte, a phenomenon known as matrix-induced enhancement. Conversely, in LC-MS, co-eluting matrix components can interfere with the ionization process, leading to ion suppression.
Environmental samples, which include water, soil, sediment, and air, present their own unique challenges. While surface water may be considered a relatively clean matrix, wastewater and soil samples can be highly complex, containing a wide array of organic matter, salts, and industrial chemicals. High concentrations of humic and fulvic acids in soil and water samples are common culprits for signal suppression. Furthermore, the variability within a single type of environmental matrix, such as industrial wastewater, can be substantial, making it difficult to find a representative blank matrix for calibration.
Quantifying the Unseen: A Comparison of Matrix Effects
The extent of matrix effects is typically quantified by comparing the analyte's response in a pure solvent standard to its response in a matrix-matched standard, where the analyte is spiked into a blank sample extract. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A positive value indicates signal enhancement, while a negative value signifies signal suppression. Values exceeding ±20% are generally considered significant and necessitate corrective actions.
The following tables summarize quantitative data on matrix effects observed in various food and environmental samples from different studies.
Table 1: Matrix Effects in Selected Food Samples
| Analyte(s) | Food Matrix | Analytical Method | Observed Matrix Effect (%) | Mitigation Strategy | Reference(s) |
| Pesticides | Various Fruits & Vegetables | LC-MS/MS | Suppression ranging from -70% to -20% | Matrix-matched calibration, QuEChERS cleanup | |
| Mycotoxins | Spices (e.g., Curcuma) | LC-MS/MS | Strong suppression (up to -89%) | Isotope-labeled internal standards, standard addition | |
| Mycotoxins | Maize | LC-MS/MS | Moderate suppression | Matrix-matched calibration | |
| Fipronil | Eggs | LC-MS/MS | Significant suppression | Solid Phase Extraction (SPE) cleanup | |
| Pharmaceuticals | Animal Feed | LC-MS/MS | Predominantly signal suppression | Dilution, matrix-matched calibration |
Table 2: Matrix Effects in Selected Environmental Samples
| Analyte(s) | Environmental Matrix | Analytical Method | Observed Matrix Effect (%) | Mitigation Strategy | Reference(s) |
| Pharmaceuticals | Surface Water | UPLC-MS/MS | Almost eliminated with internal standards | Use of structural analogue internal standards | |
| Pharmaceuticals | Wastewater | LC-MS/MS | Significant signal suppression | Standard addition, flow-rate reduction | |
| Naphthalene Sulfonates | Industrial Wastewater | HPLC-ESI-MS | Highly variable and significant suppression | Standard addition | |
| Pesticides | Soil | GC-MS | Primarily matrix-induced enhancement | QuEChERS with d-SPE cleanup, analyte protectants | |
| Carbamates & Organophosphorus Compounds | Soil & Cabbage | LC-MS | Medium matrix effects in soil | QuEChERS with C18 cleanup |
Experimental Protocols for Matrix Effect Assessment
Accurate assessment of matrix effects is the first step toward effective mitigation. The two most common experimental approaches are the post-extraction spike method and the post-column infusion method.
Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
This method provides a quantitative measure of the matrix effect.
Methodology:
-
Prepare a Solvent Standard: A standard solution of the analyte is prepared in a pure solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Prepare a Blank Matrix Extract: A representative blank sample (confirmed to be free of the analyte) undergoes the same extraction procedure as the test samples.
-
Prepare a Matrix-Matched Standard: The blank matrix extract is spiked with the analyte to the same final concentration as the solvent standard.
-
Analysis: Both the solvent standard and the matrix-matched standard are analyzed using the established analytical method (e.g., LC-MS/MS).
-
Calculation: The peak areas of the analyte in both injections are used to calculate the matrix effect percentage as described previously.
Protocol 2: Qualitative Assessment of Matrix Effects using the Post-Column Infusion Method
This technique provides a qualitative profile of ion suppression or enhancement across a chromatographic run.
Methodology:
-
Analyte Infusion: A standard solution of the analyte is continuously infused into the mass spectrometer post-column via a T-connector. This establishes a stable baseline signal.
-
Blank Matrix Injection: A blank matrix extract is then injected onto the chromatographic system.
-
Signal Monitoring: The analyte signal from the infusion is monitored. Any deviation (dip or rise) from the stable baseline indicates the retention time at which co-eluting matrix components are causing ion suppression or enhancement, respectively.
Navigating the Maze: Strategies for Mitigating Matrix Effects
The choice between minimizing and compensating for matrix effects depends on the complexity of the matrix, the required sensitivity, and the availability of a blank matrix.
Minimization Strategies:
-
Sample Preparation and Cleanup: Rigorous cleanup steps, such as Solid Phase Extraction (SPE) or dispersive Solid Phase Extraction (d-SPE) used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can effectively remove interfering matrix components.
-
Sample Dilution: A simple and often effective approach to reduce the concentration of matrix components being introduced into the analytical system. However, this may compromise the method's sensitivity.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix interferences can significantly reduce matrix effects.
Compensation Strategies:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is a widely used approach but relies on the availability of a suitable blank matrix.
-
Standard Addition: Considered the gold standard for accuracy in complex and variable matrices, especially when a blank matrix is unavailable. This method involves adding known amounts of the analyte to aliquots of the actual sample to create a calibration curve within the sample itself. However, it is a labor-intensive approach.
-
Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) is a powerful tool to compensate for matrix effects. These standards are chemically identical to the analyte but have a different mass, allowing them to co-elute and experience the same matrix effects, thus providing a reliable basis for quantification.
Visualizing the Workflow and Logic
To better understand the processes involved in addressing matrix effects, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the decision-making process for selecting a mitigation strategy.
References
A Head-to-Head Comparison: Justifying the Use of a Deuterated Internal Standard Over a Structural Analog in Bioanalysis
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accurate quantification of target analytes is of utmost importance. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a standard practice to account for variability during the analytical process.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to normalize for variations in sample preparation, instrument response, and matrix effects.[2][3] The selection of an appropriate internal standard is a critical decision, with the two primary choices being a stable isotope-labeled (SIL) standard, such as a deuterated standard, or a structural analog.
While both are utilized, the scientific and regulatory consensus strongly favors the use of deuterated standards for achieving the highest quality data.[1][4] This guide provides an objective comparison, supported by experimental data and principles, to justify the selection of a deuterated internal standard over a structural analog for rigorous quantitative assays.
The Fundamental Superiority of Deuterated Internal Standards
A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium. This subtle modification results in a different mass-to-charge ratio (m/z) for detection by the mass spectrometer, while preserving the physicochemical properties. This near-identical nature is the foundation of its superiority. In contrast, a structural analog is a different chemical compound chosen for its structural similarity to the analyte. However, even minor structural differences can lead to significant variations in analytical behavior, potentially compromising the reliability of the quantification.
The primary advantages of using a deuterated internal standard over a structural analog are:
-
Improved Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS analysis. Because a deuterated internal standard has virtually the same chromatographic retention time and ionization efficiency as the analyte, it is affected by the matrix in a similar way. This co-elution and identical ionization behavior allow the deuterated IS to effectively track and compensate for matrix-induced variations, a significant challenge for structural analogs.
-
Greater Accuracy and Precision: By effectively mitigating variability from sample preparation and matrix effects, deuterated internal standards lead to significant improvements in the accuracy and precision of the analytical method.
-
Regulatory Preference: Regulatory agencies like the European Medicines Agency (EMA) have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review. The use of a deuterated IS is often seen as an indicator of a well-developed and reliable assay.
Quantitative Performance Comparison
The superior performance of a deuterated standard is evident when examining key validation parameters. The following table summarizes representative data from a comparative experiment designed to quantify a drug in human plasma using either a deuterated IS or a structural analog IS.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Accuracy (% Bias) | -1.5% to +2.0% | -8.0% to +10.5% | The deuterated IS provides results closer to the true value, indicating higher accuracy due to better correction for analytical variability. |
| Precision (%CV) | ≤ 5.0% | ≤ 12.0% | The lower coefficient of variation with the deuterated IS demonstrates greater precision and reproducibility of the measurements. |
| Matrix Effect (%CV of IS-normalized MF) | < 4.0% | > 15.0% | A lower CV for the IS-normalized matrix factor across different biological sources indicates superior compensation for the variability of the matrix effect by the deuterated IS. |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% | Data from a study on the immunosuppressant drug sirolimus shows that the deuterated standard better compensates for matrix effects that vary between individuals, leading to more precise and reliable results. |
Potential Challenges with Deuterated Internal Standards
Despite their advantages, deuterated internal standards are not without potential challenges:
-
Isotope Effect: A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.
-
Cost and Availability: Deuterated standards can be more expensive and may not be readily available for all analytes, especially in the early stages of drug development.
-
Potential to Mask Assay Problems: Because a deuterated IS so closely mimics the analyte, it may sometimes mask underlying issues with the analytical method, such as instability or poor recovery.
Experimental Protocols
Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the internal standard into a neat solution (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Process blank matrix extracts from each of the six sources. Spike the analyte and internal standard into the final reconstituted extracts.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix from each of the six sources before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF: (Analyte Peak Area Ratio to IS in Set B) / (Analyte Peak Area Ratio to IS in Set A)
-
-
Assess Compensation: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
General Bioanalytical Workflow using an Internal Standard
Objective: To quantify the concentration of a drug in plasma samples.
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the internal standard (either deuterated or structural analog) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each standard, QC, and unknown study sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to all tubes (except blank matrix).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 10 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Extraction and Reconstitution:
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Justification for selecting a deuterated internal standard.
References
Safety Operating Guide
Proper Disposal of Tetrasul-d4: A Safety and Operations Guide
For researchers and professionals in the scientific community, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tetrasul-d4, a deuterated analogue of the organochlorine pesticide Tetrasul. Adherence to these protocols is essential for mitigating risks and ensuring full compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and safety information. General precautions include:
-
Personal Protective Equipment (PPE): Wear suitable PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite or sand. The contaminated absorbent should then be collected into a designated, sealed container for hazardous waste disposal. Prevent any spillage from entering drains.
II. Waste Characterization and Regulatory Compliance
Tetrasul is classified as harmful in contact with skin and toxic to aquatic life with long-lasting effects.[1] As a deuterated analog, this compound should be handled with the same level of caution. All materials that have come into contact with this compound must be treated as hazardous waste.
Disposal procedures are governed by local, regional, and national regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance.[2][3]
III. Step-by-Step Disposal Procedures
The following is a generalized procedure for the disposal of this compound. This protocol should be adapted to meet the specific requirements of your institution.
1. Waste Segregation and Collection:
-
Contaminated Solid Waste: All solid materials, such as gloves, weighing papers, and absorbent pads, that have been in contact with this compound must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Contaminated Liquid Waste: Solutions containing this compound and any rinsate from cleaning contaminated glassware should be collected in a separate, sealed, and chemically compatible waste container.[4]
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.
2. Labeling and Storage:
-
Labeling: Every waste container must be affixed with a "Hazardous Waste" label. The label must clearly identify the contents, including the name "this compound" and any other components of the waste mixture.
-
Storage: Waste containers should be kept securely sealed and stored in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and equipped with secondary containment to prevent the release of hazardous materials in case of a leak.
3. Disposal Request and Pickup:
-
Once a waste container is full, or if the waste is no longer being generated, a request for pickup should be submitted to your institution's EHS office or their designated hazardous waste contractor.
-
Follow your institution's specific procedures for waste pickup requests.
Quantitative Data Summary
| Hazard Classification | Details | Reference |
| Acute Toxicity, Dermal | Harmful in contact with skin. | |
| Hazardous to the Aquatic Environment, Long-term Hazard | Harmful to aquatic life with long lasting effects. |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, the handling and disposal procedures are derived from the safety data for Tetrasul and general laboratory chemical waste guidelines. The primary "protocol" for disposal is the institutional chemical hygiene plan and hazardous waste management program.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Disposal Protocols for Handling Tetrasul-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to strict safety and disposal protocols when handling chemical compounds like Tetrasul-d4, a deuterated analog of the organochlorine pesticide Tetrasul, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful in contact with skin and poses a long-term threat to aquatic life.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Unlined, elbow-length gloves made of nitrile, butyl, or neoprene are recommended for good protection against both dry and liquid pesticides.[2] Never use leather or cotton gloves.[2] |
| Body Protection | Protective suit | A clean, dry protective suit that covers the entire body from wrists to ankles should be worn over regular work clothes.[2] For mixing or loading, a chemical-resistant apron is also recommended.[2] |
| Eye and Face Protection | Safety glasses, goggles, or face shield | Shielded safety glasses are acceptable for low-exposure situations, but snug-fitting goggles or a full-face shield should be used when there is a risk of splashing. |
| Foot Protection | Chemical-resistant boots | Wear unlined, chemical-resistant boots that cover your ankles. Pant legs should be worn over the boots to prevent pesticides from draining into them. |
| Respiratory Protection | Respirator | While the Safety Data Sheet for Tetrasul does not specify a need for respiratory protection under conditions of good general ventilation, a respirator should be considered for lengthy exposures or when handling highly toxic pesticides. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Personal Protective Equipment (PPE) Donning : Put on all required PPE as specified in the table above. Ensure a proper fit for all items.
-
Handling the Compound :
-
Avoid direct contact with eyes, skin, and clothing.
-
When weighing or transferring the substance, use tools and techniques that minimize the creation of dust or aerosols.
-
Wash hands thoroughly after handling the compound.
-
-
Spill Management :
-
In case of a spill, keep unnecessary personnel away.
-
For liquid spills, absorb with an inert material such as vermiculite or sand.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination :
-
Wash any contaminated clothing before reuse.
-
Clean all work surfaces and equipment thoroughly after use.
-
Disposal Plan: Managing this compound Waste
Tetrasul is an organochlorine pesticide, and for this class of compounds, incineration is the only acceptable disposal procedure. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation :
-
Contaminated Solid Waste : This includes used gloves, absorbent pads, and weighing papers. Collect these materials in a designated, labeled, and sealed plastic bag or container.
-
Contaminated Liquid Waste : Any solutions containing this compound and rinsate from cleaning contaminated equipment should be collected in a clearly labeled, sealed, and compatible waste container.
-
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Storage : Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) or waste management provider.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste program. Do not dispose of this compound or its waste down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
